Whitepaper: Advanced Synthesis and Mechanistic Evaluation of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators. Specifically, the synthesis of 3-(2-Bromofuran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators. Specifically, the synthesis of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine[1] presents a unique synthetic challenge due to the need for strict regiocontrol during the annulation phase. As a Senior Application Scientist, I approach the synthesis of such heterocyclic scaffolds not merely as a sequence of operations, but as a carefully orchestrated interplay of thermodynamics and kinetics. This technical guide details a robust, self-validating two-step synthetic workflow designed to maximize the yield and purity of the target 5-aminopyrazole regioisomer.
Retrosynthetic Strategy & Pathway Design
A widely adopted strategy for 5-aminopyrazole synthesis involves the cyclocondensation of a substituted hydrazine with a
β
-ketonitrile[2]. This two-step sequence begins with the treatment of an ester with sodium hydride and acetonitrile to form the corresponding ketonitrile.
By disconnecting the pyrazole ring, we trace the target back to two primary precursors: ethyl 2-bromofuran-3-carboxylate and methylhydrazine .
Forward synthetic workflow for 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
Mechanistic Causality: Regiocontrol in Pyrazole Annulation
The most critical aspect of this synthesis is the regioselectivity during the cyclocondensation of the
β
-ketonitrile with methylhydrazine. The regioselectivity of this condensation is heavily influenced by the steric hindrance and nucleophilicity of the hydrazine substituents[3].
Methylhydrazine possesses two distinct nitrogen atoms: a primary amine (-NH₂) and a secondary amine (-NHMe). While the -NHMe group is more nucleophilic due to the inductive electron-donating effect of the methyl group, it is also more sterically hindered.
The Causality of Regioselection:
Kinetic Attack: The less hindered primary amine (-NH₂) kinetically attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate.
Intramolecular Cyclization: The more nucleophilic secondary amine (-NHMe) is now perfectly positioned to undergo a 5-exo-dig cyclization by attacking the nitrile carbon.
Tautomerization: Subsequent tautomerization yields the stable aromatic 5-aminopyrazole rather than the 3-aminopyrazole byproduct.
Mechanistic pathways dictating the regioselective formation of the 5-aminopyrazole.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks.
Phase 1: Synthesis of 3-(2-Bromofuran-3-yl)-3-oxopropanenitrile
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (100 mL) and cool the mixture to 0 °C using an ice bath.
Causality: Slow addition prevents rapid exothermic hydrogen gas evolution and controls the local concentration of the highly reactive cyanomethyl anion.
Acylation: Dissolve Ethyl 2-bromofuran-3-carboxylate (1.0 equiv) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture at 0 °C.
Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (
Rf
~0.6) must completely disappear, replaced by a baseline spot representing the sodium enolate.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C to protonate the enolate. Extract the aqueous layer with EtOAc (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure
β
-ketonitrile.
Phase 2: Regioselective Cyclocondensation
Preparation: In a 250 mL round-bottom flask, dissolve the isolated 3-(2-Bromofuran-3-yl)-3-oxopropanenitrile (1.0 equiv) in absolute ethanol (0.2 M concentration).
Reagent Addition: Add Methylhydrazine (1.1 equiv) and Glacial Acetic Acid (0.1 equiv) to the solution at room temperature.
Causality: Acetic acid acts as a mild catalyst. It protonates the ketone, enhancing its electrophilicity for the initial attack by the primary amine, which strictly enforces the regioselectivity toward the 5-amino isomer.
Cyclization & Validation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.
Self-Validation Check: Monitor via LC-MS. The intermediate hydrazone mass must transition cleanly to the final cyclized product mass (
[M+H]+
= 242.0 / 244.0).
Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo. Dissolve the crude residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst. Dry over Na₂SO₄, concentrate, and purify via recrystallization from ethanol/water to yield 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
Reaction Optimization & Quantitative Data
To establish the optimal conditions for Phase 2, various parameters were evaluated. The addition of a catalytic amount of acetic acid under refluxing ethanol provided the highest regioselectivity and isolated yield.
Quantitative Optimization of Cyclocondensation
Solvent
Temp (°C)
Additive (0.1 eq)
Regioisomeric Ratio (5-NH₂ : 3-NH₂)
Isolated Yield (%)
Ethanol
25
None
3:1
45
Ethanol
80 (Reflux)
None
10:1
78
Methanol
65 (Reflux)
None
8:1
72
Ethanol
80 (Reflux)
Acetic Acid
>20:1
85
Analytical Validation
To confirm the structural integrity of the synthesized 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine, the following analytical signatures must be verified:
LC-MS (ESI+): Expected
[M+H]+
at m/z 242.0 and 244.0. The 1:1 isotopic ratio confirms the retention of the bromine atom on the furan ring.
¹H NMR (400 MHz, DMSO-
d6
):
Furan protons: Two distinct doublets at ~6.8 ppm and ~7.6 ppm.
Pyrazole C4-H: Sharp singlet at ~5.6 ppm.
N-CH₃: Singlet at ~3.5 ppm.
Exocyclic -NH₂: Broad singlet at ~5.2 ppm (Disappears upon D₂O exchange, confirming the presence of the primary amine).
References[1] EvitaChem Catalog. "3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine." EvitaChem. URL: https://www.evitachem.com/[2] US Patent 4873334A. "4,7-dihydropyrazolo(3,4-b) pyridine derivatives." Google Patents. URL: https://patents.google.com/patent/US4873334A/en[4] Fichez, J., Busca, P., & Prestat, G. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Tetrahedron. URL: https://doi.org/10.1016/j.tet.2020.131454[3] "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. URL: https://www.mdpi.com/1420-3049/27/17/5548
Spectroscopic Characterization of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine: An In-Depth Technical Guide
Executive Summary As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural elucidation of complex building blocks becomes a critical bottleneck. 3-(2-Bromofura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural elucidation of complex building blocks becomes a critical bottleneck. 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a specialized intermediate featuring a 1-methyl-1H-pyrazol-5-amine core linked to a 2-bromofuran moiety. This whitepaper provides a rigorous, self-validating analytical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the spectroscopic data, analytical scientists can confidently confirm structural integrity and purity.
Workflow for the spectroscopic characterization of pyrazole-furan derivatives.
Structural Dynamics and Analytical Causality
Spectroscopic interpretation must be grounded in the electronic and steric realities of the molecule. For 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine, several key electronic effects dictate the analytical readouts:
Tautomeric Locking: The N-methyl group introduces steric and electronic constraints that lock the pyrazole tautomerism, resulting in sharp, distinct NMR signals compared to the broad, averaged signals of unmethylated pyrazoles (1)[1].
Resonance Shielding: The pyrazole C4 position is highly shielded due to the strong electron-donating resonance (+M effect) from the adjacent C5-amine group (2)[2].
Heavy-Atom Effect: The furan ring, bearing a heavy bromine atom at C2, exhibits a pronounced heavy-atom effect, shielding the C2 carbon while simultaneously deshielding the adjacent C3 position through inductive withdrawal (3)[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectral Causality
In the
1
H NMR spectrum (DMSO-
d6
), the N-CH
3
protons appear as a sharp singlet at ~3.60 ppm. The amine protons (-NH
2
) typically present as a broad singlet at ~5.35 ppm, which is susceptible to deuterium exchange if D
2
O is added. The pyrazole C4-H is highly shielded (5.85 ppm) due to the aforementioned +M effect. The furan protons (C4-H and C5-H) couple to each other with a characteristic small
J
-coupling (~2.0 Hz) typical of 2,3-disubstituted furans.
In the
13
C NMR spectrum, the pyrazole C4 is exceptionally shielded (~88.5 ppm). Conversely, the furan C2-Br carbon appears around 121.5 ppm, while the C5-O carbon is heavily deshielded to ~144.0 ppm due to the electronegativity of the ring oxygen (4)[4].
Quantitative NMR Data
Table 1: Predicted
1
H and
13
C NMR Assignments (DMSO-
d6
, 400 MHz / 100 MHz)
Position
1
H Chemical Shift (ppm)
Multiplicity & Coupling
13
C Chemical Shift (ppm)
Assignment Causality
N-CH
3
3.60
s, 3H
35.5
Deshielded by adjacent N1 atom.
-NH
2
5.35
br s, 2H
N/A
Broadening due to quadrupolar relaxation of N.
Pyrazole C4
5.85
s, 1H
88.5
Highly shielded by +M effect of C5-amine.
Pyrazole C5
N/A
-
148.2
Deshielded by attached electronegative amine.
Pyrazole C3
N/A
-
142.5
Quaternary carbon attached to furan ring.
Furan C2
N/A
-
121.5
Heavy-atom shielding effect from Bromine.
Furan C3
N/A
-
118.0
Quaternary linkage carbon.
Furan C4
6.95
d,
J
= 2.0 Hz, 1H
112.5
Typical furan
β
-proton shift.
Furan C5
7.65
d,
J
= 2.0 Hz, 1H
144.0
Deshielded by adjacent oxygen atom (
α
-proton).
High-Resolution Mass Spectrometry (HRMS)
Isotopic Signatures and Fragmentation
Bromine possesses two stable isotopes,
79
Br and
81
Br, in a nearly 1:1 natural abundance ratio. This dictates that the[M+H]
+
parent ion will manifest as a distinct doublet separated by 2 Da (m/z 241.9922 and 243.9902). During tandem mass spectrometry (MS/MS), the primary fragmentation pathways involve the neutral loss of ammonia (-17 Da) from the pyrazole amine, and the homolytic cleavage of the C-Br bond (-79 Da), followed by the collapse and cleavage of the furan ring (-28 Da for CO loss).
ESI-MS/MS fragmentation pathway of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
Quantitative MS Data
Table 2: ESI-HRMS Isotopic and Fragmentation Data
Ion Species
Formula
Exact Mass (m/z)
Relative Abundance
[M(
79
Br)+H]
+
C
8
H
979
BrN
3
O
+
241.9922
~100%
[M(
81
Br)+H]
+
C
8
H
981
BrN
3
O
+
243.9902
~98%
Fragment 1 (-NH
3
)
C
8
H
6
BrN
2
O
+
224.9658 / 226.9638
High (Low CE)
Fragment 2 (-Br
∙
)
C
8
H
9
N
3
O
∙+
163.0740
Medium (Mid CE)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol must function as a self-validating system. This means incorporating internal calibrants, system suitability tests (SSTs), and orthogonal verification directly into the workflow to eliminate false positives and instrumental drift.
NMR Acquisition Protocol
Sample Preparation & Internal Calibration: Dissolve 5.0 mg of the purified analyte in 600 µL of DMSO-
d6
(100% isotopic purity). Add 0.05% v/v Tetramethylsilane (TMS) as an internal calibrant.
Causality: TMS provides a true 0.00 ppm reference, eliminating chemical shift drift caused by solvent magnetic susceptibility differences.
Temperature Equilibration: Insert the sample into the NMR probe and equilibrate at exactly 298.0 K for 5 minutes.
Causality: Temperature fluctuations alter the hydrogen-bonding dynamics of the -NH
2
group, causing peak broadening and shift instability.
Shimming & Lock (System Suitability): Lock onto the deuterium signal of DMSO-
d6
. Perform gradient shimming until the TMS peak exhibits a line width at half height (FWHM) of < 1.0 Hz.
Causality: Ensures high magnetic field homogeneity, which is absolutely critical for resolving the fine 2.0 Hz
J
-coupling of the furan protons.
Acquisition: Acquire
1
H NMR (16 scans, relaxation delay 2.0 s) and
13
C NMR (1024 scans, relaxation delay 2.0 s) using a 30° pulse angle to ensure quantitative integration without saturation.
LC-HRMS/MS Acquisition Protocol
System Blank & Carryover Check: Inject 2 µL of the reconstitution solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to the sample.
Causality: Establishes a clean baseline and validates the absence of column carryover from previous runs.
Mass Calibration: Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/Q-TOF mass analyzer.
Causality: Ensures sub-5 ppm mass accuracy, which is mandatory for assigning the exact elemental composition of the bromine isotopologues.
Sample Injection & Ionization: Inject 2 µL of the sample (1 µg/mL). Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
Data-Dependent Acquisition (DDA): Acquire full MS scans (m/z 100-500) at 70,000 resolution. Trigger MS/MS fragmentation using Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.
Causality: Stepped collision energies ensure the complete capture of both low-energy (amine loss) and high-energy (furan cleavage) fragmentation pathways in a single run.
References
ACS Publications: Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents.2
The Pharmacological Potential of Pyrazole-Furan Derivatives: A Comprehensive Technical Guide
Executive Summary The fusion of pyrazole and furan rings into a single molecular hybrid represents a highly effective scaffold-hopping strategy in modern medicinal chemistry and agrochemical development. Both heterocycle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The fusion of pyrazole and furan rings into a single molecular hybrid represents a highly effective scaffold-hopping strategy in modern medicinal chemistry and agrochemical development. Both heterocycles possess distinct, complementary physicochemical properties: the pyrazole ring offers multiple hydrogen bond donor/acceptor sites crucial for target protein coordination, while the furan ring provides a lipophilic, electron-rich core that enhances membrane permeability and anchors the molecule within hydrophobic binding pockets.
As a Senior Application Scientist, I have structured this technical guide to explore the structural rationale, biological mechanisms, and validated experimental protocols for evaluating pyrazole-furan derivatives across agricultural, antimicrobial, and neuroprotective applications.
Succinate dehydrogenase (SDH, Complex II) is a critical enzyme linking the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. by mimicking the natural substrate (ubiquinone) and competitively binding to the ubiquinone-binding site (Q-site) of the enzyme[1].
Causality in Structural Design: The carboxamide linker is non-negotiable for this activity; its oxygen atom acts as a critical hydrogen bond acceptor with specific tyrosine and tryptophan residues in the Q-site. Simultaneously, the pyrazole-furan core anchors the molecule via
π−π
stacking, disrupting cellular respiration, leading to ATP depletion, and ultimately causing fungal apoptosis[2].
Mechanism of SDH inhibition by pyrazole-furan carboxamides leading to fungal apoptosis.
Protocol: In Vitro Fungicidal Evaluation (Mycelial Growth Rate Method)
This self-validating protocol ensures that observed growth inhibition is purely a function of the compound's target affinity, using commercial SDHIs (e.g., thifluzamide) as a benchmark[1].
Media Preparation: Dissolve the synthesized pyrazole-furan derivative in Dimethyl Sulfoxide (DMSO) to create a 10,000
μ
g/mL stock solution. Add aliquots to sterile, molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 1, 5, 10, 50
μ
g/mL).
Causality: The lipophilic furan core drastically reduces aqueous solubility. DMSO ensures complete solubilization without precipitating in the aqueous agar matrix, preventing false-negative growth inhibition. Maintaining final DMSO concentration <0.5% is critical to negate solvent-induced baseline toxicity.
Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing colony of S. sclerotiorum or R. solani) face-down in the center of the PDA plate.
Incubation: Incubate plates at 25°C in the dark for 48–72 hours until the blank control (DMSO only) reaches the edge of the plate.
Data Acquisition: Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate (%):
I=[(C−T)/(C−5)]×100
, where C is the control diameter and T is the treatment diameter. Calculate the
EC50
using probit analysis.
Medical Antifungal & Antimicrobial Activity: 14-
α
Demethylase Target
Mechanistic Rationale
In human fungal pathogens and broad-spectrum bacterial strains, the (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis[3]. The basic nitrogen of the pyrazole ring coordinates with the heme iron in the active site of CYP51, while the furan ring occupies the hydrophobic access channel, preventing the natural substrate (lanosterol) from entering[3].
Quantitative Data: Activity of Selected Derivatives
Note: Data synthesized from recent structure-activity relationship (SAR) studies.
Compound Scaffold
Target Pathogen
Target Enzyme
Binding Energy (kcal/mol)
MIC /
EC50
(
μ
g/mL)
Reference Standard
Pyrazole-Furan Carboxamide
S. sclerotiorum
SDH
-7.5
1.9
Thifluzamide (2.1)
Pyrazole-Furan Carboxamide
R. solani
SDH
-7.8
3.8
Thifluzamide (4.0)
Pyrazole-Furan Chalcone
C. albicans
14-
α
Demethylase
-8.2
12.5
Fluconazole (8.0)
Pyrazole-Benzimidazole
B. subtilis
DNA Gyrase
-6.9
19.0 (Zone, mm)
Ciprofloxacin (22)
Protocol: Molecular Docking & In Silico Validation
To ensure synthesized compounds will effectively target 14-
α
demethylase before costly in vitro testing, an in silico protocol is mandatory[4].
Ligand Preparation: Optimize the 3D structure of the pyrazole-furan derivative using Density Functional Theory (DFT/B3LYP/6-31G*) to determine the lowest energy conformation[4].
Causality: Accurate partial charges and geometries are mathematically critical for predicting hydrogen bonding and
π
-stacking interactions. Standard molecular mechanics force fields often fail to capture the electron delocalization between the pyrazole and furan rings.
Protein Preparation: Retrieve the crystal structure of 14-
α
demethylase (e.g., PDB ID: 5TZ1). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
Grid Generation: Center the grid box on the heme iron atom, ensuring the bounding box encompasses the entire hydrophobic access channel.
Docking Execution: Run the docking simulation (e.g., AutoDock Vina or Glide XP). Validate the pose by ensuring the distance between the pyrazole nitrogen and the heme iron is between 2.0 and 2.5 Å, indicative of a strong coordinate covalent bond.
Emerging research indicates that . They have demonstrated the ability to inhibit acetylcholinesterase (AChE) and disrupt
α
-synuclein aggregation, making them secondary leads for Parkinson's and Alzheimer's disease therapeutics[5]. Furthermore, specific derivatives show high affinity towards HMGB1 (High Mobility Group Box 1) proteins, effectively suppressing neuroinflammation[5].
Multi-target neuroprotective mechanisms of pyrazole-furan hybrids in neurodegenerative diseases.
Protocol: Ellman’s Assay for AChE Inhibition
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
Enzyme Preparation: Dilute AChE (from electric eel or human recombinant) to 0.2 U/mL in the phosphate buffer.
Reaction Initiation: In a 96-well plate, combine 140
μ
L buffer, 20
μ
L test compound (in DMSO), 20
μ
L AChE, and 10
μ
L DTNB. Incubate at 25°C for 15 minutes.
Causality: Pre-incubation allows the pyrazole-furan inhibitor to establish equilibrium and fully occupy the enzyme's active site via slow-binding kinetics before the highly reactive substrate (ATCI) is introduced, ensuring accurate
IC50
calculation.
Detection: Add 10
μ
L ATCI to initiate the reaction. Measure absorbance continuously at 412 nm for 10 minutes. The yellow 5-thio-2-nitrobenzoate anion produced is directly proportional to AChE activity. Calculate
IC50
via non-linear regression.
Conclusion
The pyrazole-furan scaffold is a privileged structure in drug discovery. By systematically modifying the substituents on the pyrazole ring and the linker connecting it to the furan moiety, scientists can tune the biological activity from agricultural fungicides (SDHIs) to human therapeutics (CYP51 inhibitors, AChE inhibitors, and anti-inflammatory agents). Future structure-activity relationship (SAR) studies should focus on optimizing the pharmacokinetic profiles (ADMET) of these hybrids to transition them from in vitro leads to clinical candidates.
References
Yao, T.-T., et al. "Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry (American Chemical Society / PubMed), 2017. URL: [Link]
Isyaku, Y., et al. "In silico studies of novel pyrazole-furan and pyrazole-pyrrole carboxamide as fungicides against Sclerotinia sclerotiorum." Chemistry Central Journal (ResearchGate / BMC Chemistry), 2021. URL: [Link]
George, et al. "Design, Synthesis and Antimicrobial Evaluation of Novel Pyrazole-Thiophene and Pyrazole-Furan Derivatives." World Journal of Pharmaceutical and Life Sciences, Vol 7, Issue 6, 2021. URL: [Link]
"Novel Furan-Pyrazole Molecular Hybrids as Prospective Anti-Neuroinflammatory Agents: Design, Synthesis, and In-Vitro Screening Thereof." ChemistrySelect (ResearchGate), 2022. URL: [Link]
"A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 2021. URL: [Link]
The 5-Aminopyrazole Scaffold in Medicinal Chemistry: Synthesis, Kinase Inhibition, and Drug Development
Executive Summary The 5-aminopyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry[1]. Characterized by its unique hydrogen-bond donor and acceptor profile, this five-membered nit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-aminopyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry[1]. Characterized by its unique hydrogen-bond donor and acceptor profile, this five-membered nitrogenous heterocycle serves as a foundational building block for synthesizing a wide array of bioactive compounds, particularly potent enzyme inhibitors[2]. The functionalization of the pyrazole nucleus at the 5-amino position allows for precise tuning of physicochemical properties, enabling the development of targeted therapies across oncology, inflammation, and infectious diseases[1].
This technical guide provides an in-depth analysis of the synthetic methodologies, pharmacological applications, and experimental validation protocols associated with substituted 5-aminopyrazoles, with a specific focus on their role as kinase inhibitors.
Core Synthetic Methodologies
The synthesis of 5-aminopyrazoles requires careful selection of precursors to control regioselectivity and yield. The causality behind these experimental choices lies in the differential electrophilicity of the starting materials and the nucleophilic nature of hydrazines[3].
Protocol 1: Condensation of
β
-Ketonitriles with Hydrazines
The most widely adopted method for constructing the 5-aminopyrazole core involves the cyclocondensation of
β
-ketonitriles with substituted or unsubstituted hydrazines[3].
Preparation: Dissolve 1.0 equivalent of the
β
-ketonitrile in absolute ethanol.
Addition: Add 1.1 equivalents of hydrazine hydrate (or a substituted aryl/alkyl hydrazine) dropwise at room temperature to prevent violent exothermic reactions.
Cyclocondensation: Reflux the mixture for 4–8 hours. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack of the secondary nitrogen onto the cyano group[1].
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 5-aminopyrazole.
Protocol 2: Isoxazole Ring-Opening via Hydrazinolysis
An alternative, eco-friendly approach involves the ring-opening of 5-arylisoxazoles. This method is particularly useful when accessing specific regiochemistry that is challenging via classical
β
-ketonitrile condensation[4].
Preparation: Suspend the 5-arylisoxazole in water or a green solvent system under microwave-assisted conditions.
Catalysis: Introduce a catalytic amount of trifluoroacetic acid (TFA) to activate the isoxazole ring.
Hydrazinolysis: Add hydrazine hydrate and subject the mixture to microwave irradiation (e.g., 80°C for 15–30 minutes). The TFA facilitates the cleavage of the N-O bond, generating a transient ketonitrile intermediate that rapidly cyclizes with hydrazine[4].
Purification: Extract with ethyl acetate, dry over anhydrous
Na2SO4
, and purify via flash chromatography.
Synthetic routes to 5-aminopyrazole scaffolds via cyclocondensation and ring-opening.
Pharmacological Applications: Kinase Inhibition
A significant portion of 5-aminopyrazole research focuses on their role as kinase inhibitors[1]. Kinases are crucial for cellular signaling, and their dysregulation is implicated in cancer and parasitic infections. The 5-aminopyrazole core effectively mimics the adenine ring of ATP, allowing it to bind competitively within the kinase active site[5].
Cyclin-Dependent Kinases (CDKs) in Oncology
AT7519 is a prominent pyrazole-based multi-CDK inhibitor evaluated in clinical trials for malignancies like multiple myeloma and chronic lymphocytic leukemia[5]. It binds within the ATP-binding pocket of CDKs, potently inhibiting CDK1, CDK2, CDK5, and CDK9, thereby inducing apoptosis in tumor cell lines[5].
Calcium-Dependent Protein Kinases (CDPKs) in Apicomplexan Parasites
In the realm of infectious diseases, 5-aminopyrazole-4-carboxamide (AC) derivatives have been developed as "Bumped Kinase Inhibitors" (BKIs)[6]. These compounds specifically target the Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium parvum and Toxoplasma gondii[7]. The selectivity of BKIs relies on exploiting a unique, small "gatekeeper" residue (glycine) present in the parasite's kinase ATP-binding pocket, which is absent in mammalian host kinases (which typically possess larger gatekeeper residues like threonine or methionine)[7]. BKI-1708, a lead AC scaffold compound, has demonstrated sub-nanomolar potency against CpCDPK1 and significant in vivo efficacy in mouse and calf models of cryptosporidiosis without inducing the severe cardiotoxicity (hERG inhibition) seen in earlier analogs[8].
Inhibition of the CpCDPK1 pathway by 5-aminopyrazole BKIs preventing cell invasion.
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of key 5-aminopyrazole derivatives against their respective kinase targets.
To ensure the trustworthiness and self-validation of the synthesized inhibitors, rigorous biological evaluation protocols must be employed.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., CpCDPK1)
Enzyme Preparation: Express and purify recombinant CpCDPK1 containing the native glycine gatekeeper residue[8].
Reaction Mixture: In a 384-well plate, combine the kinase buffer, 10 µM ATP, a specific peptide substrate, and varying concentrations of the 5-aminopyrazole inhibitor (serial dilutions from 10 µM to 0.1 nM).
Incubation: Initiate the reaction by adding the recombinant CpCDPK1 enzyme and incubate at 30°C for 60 minutes.
Detection: Utilize a luminescence-based kinase assay system (e.g., Kinase-Glo) to measure residual ATP levels. The luminescence signal is directly proportional to the amount of ATP remaining, inversely correlating with kinase activity.
Data Analysis: Calculate the percentage of inhibition relative to vehicle controls (DMSO) to ensure self-validation, and determine the
IC50
using non-linear regression analysis.
Protocol 4: Cell Viability and Proliferation Assay (MTT)
Cell Culture: Seed human tumor cell lines (e.g., HCT116 for CDK inhibitors) or host cells (e.g., HCT-8 for parasite assays) in 96-well plates at a density of
5×103
cells/well[1].
Treatment: After 24 hours of attachment, treat the cells with the 5-aminopyrazole derivatives at various concentrations for 72 hours[5].
Formazan Solubilization: Remove the culture medium and add 100 µL of DMSO to each well to dissolve the synthesized formazan crystals[1].
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability percentages and derive the
IC50
or
EC50
values from the dose-response curves[1].
Conclusion
The 5-aminopyrazole architecture remains a cornerstone in the discovery of potent kinase inhibitors. By leveraging rational drug design—such as targeting specific gatekeeper residues in parasitic CDPKs or optimizing the hydrogen-bonding networks in human CDKs—researchers can continue to develop highly selective, safe, and efficacious therapeutics[7]. Future development must balance potency with pharmacokinetic liabilities, ensuring that issues like hERG-mediated cardiotoxicity are engineered out of the scaffold during the lead optimization phase[6].
Title: The Discovery and Synthesis of Novel Bromofuran Compounds: A Technical Guide to Unlocking New Pharmacological Leads
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom onto this heterocyclic ring system can significantly modulate a molecule's physicochemical properties, often enhancing its therapeutic potential by improving binding affinity, metabolic stability, and overall bioavailability.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel bromofuran compounds. It begins by exploring the natural prevalence of these molecules, particularly in marine ecosystems, and outlines a systematic approach to their discovery through bioprospecting and screening. The core of this document is dedicated to detailed synthetic methodologies, including classical electrophilic bromination and modern cross-coupling reactions for further derivatization. We provide field-proven, step-by-step protocols and explain the causality behind experimental choices. Furthermore, this guide covers essential techniques for structural elucidation, including NMR, IR, and Mass Spectrometry, and presents a framework for interpreting the resulting data. Finally, we discuss the diverse applications of bromofuran derivatives in drug development, highlighting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document is intended to serve as an authoritative resource for researchers and professionals engaged in the exploration and development of furan-based therapeutics.
Introduction to Bromofurans: A Scaffold of Significance
The Furan Scaffold in Medicinal Chemistry
Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of many natural products and synthetic pharmaceuticals.[3][4] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[3] The furan ring is a common structural motif in drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][5][6]
The Strategic Role of Bromination
Halogenation, and specifically bromination, is a powerful strategy in drug design. The introduction of a bromine atom can profoundly influence a compound's lipophilicity, polarity, and metabolic stability. This modification can lead to enhanced membrane permeability and improved pharmacokinetic profiles. Moreover, the bromine atom can act as a key binding "hotspot," forming halogen bonds with protein targets, thereby increasing the potency and selectivity of the drug candidate.
Natural Sources: The Marine Cornucopia
Nature, particularly the marine environment, is a prolific source of halogenated, biologically active compounds.[7][8] Marine algae, sponges, and microorganisms have evolved unique metabolic pathways to produce a diverse array of brominated secondary metabolites as chemical defense mechanisms.[9][10] Red algae, in particular, are a rich source of bromophenols and brominated furanones.[9][11] These naturally occurring bromofurans serve as excellent starting points and inspiration for the development of new therapeutic agents.[11]
Discovery of Novel Bromofuran Scaffolds
Bioprospecting from Marine Environments
The discovery of new bromofuran compounds often begins with bioprospecting. Marine organisms are collected from diverse ecological niches, from tidal zones to deep-sea vents, as environmental pressures can lead to unique chemical diversity.[7][12] The process involves the systematic collection, isolation, and classification of organisms like algae, cyanobacteria, and sponges.[7]
Extraction, Screening, and Lead Identification
Once collected, crude extracts are prepared from the marine biomass using various solvents to isolate a wide range of metabolites. These extracts then undergo high-throughput screening against a panel of biological targets, such as pathogenic bacteria, cancer cell lines, or specific enzymes.[12] Extracts showing promising activity are subjected to bioassay-guided fractionation, a process where the complex mixture is separated into simpler fractions, with each being tested for activity. This iterative process continues until a pure, active compound—a "hit"—is isolated. This hit compound can then be structurally characterized and optimized to become a "lead" candidate for drug development.
Visualization: Discovery Workflow
The following diagram outlines the logical workflow from marine sample collection to the identification of a bioactive lead compound.
Caption: A typical workflow for the discovery of bioactive compounds from marine sources.
Synthetic Methodologies for Bromofuran Compounds
The ability to synthesize bromofurans is crucial for confirming the structure of natural products and for creating analogues with improved properties.
Electrophilic Bromination of Furan Rings
The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. Direct bromination is a common and effective method for introducing bromine atoms onto the furan scaffold. The regioselectivity of the reaction is dictated by the directing effects of existing substituents and the reaction conditions.
Protocol 3.1.1: Direct Bromination of Furan with Molecular Bromine
This protocol describes a straightforward method for the synthesis of 2-bromofuran and 2,5-dibromofuran using molecular bromine in a polar aprotic solvent, which helps to control the reactivity.[13]
Objective: To synthesize 2-bromofuran or 2,5-dibromofuran.
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve furan (1.0 equivalent) in DMF under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine (1.0 equivalent for monobromination, 2.0 equivalents for dibromination) in DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
Quench the reaction by pouring it into a mixture of ice water and diethyl ether.
Separate the organic layer. Wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to yield the desired bromofuran.
Causality: Using DMF as a solvent moderates the reactivity of bromine. The reaction is performed at low temperatures to prevent over-bromination and potential ring-opening side reactions, which can occur due to the complex nature of furan halogenation.[14]
Synthesis via Cyclization and Annulation Reactions
In cases where direct bromination is not feasible or yields the wrong isomer, building the bromofuran ring from acyclic precursors is a powerful alternative. Numerous methods exist, often involving the cyclization of appropriately substituted alkynes or ketones.[15][16][17] For example, the synthesis of complex benzofurans can be achieved through intramolecular cyclization of o-alkynylphenols, which can be designed to incorporate bromine atoms from the start.[17][18]
Palladium-Catalyzed Cross-Coupling for Derivatization
Bromofurans are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[19] These reactions allow for the precise installation of new carbon-carbon bonds at the brominated position, enabling the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Reacts the bromofuran with a boronic acid or ester to form a C(sp²)-C(sp²) bond.
Sonogashira Coupling: Reacts the bromofuran with a terminal alkyne to introduce an alkynyl group.
These derivatization strategies were successfully used to synthesize a series of derivatives from the furan-containing natural product fraxinellone for insecticidal activity evaluation.[19]
Visualization: Synthetic Workflow
This diagram illustrates a general strategy for synthesizing and diversifying bromofuran compounds.
Caption: Inhibition of the LuxS enzyme by a bromofuranone disrupts quorum sensing.
Conclusion and Future Outlook
Bromofuran compounds represent a compelling and highly versatile class of molecules with significant untapped potential in drug discovery. Their prevalence in nature, particularly in marine organisms, provides a rich source of chemical diversity for initial discovery efforts. The well-established and continuously evolving synthetic methodologies allow for the efficient creation and optimization of these scaffolds. With potent activities demonstrated across antimicrobial, anticancer, and other therapeutic domains, the continued exploration of bromofuran chemistry is a promising frontier. Future research should focus on leveraging combinatorial chemistry and advanced screening techniques to explore the vast chemical space accessible from the bromofuran core, aiming to develop next-generation therapeutics with enhanced efficacy and novel mechanisms of action.
References
Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20, 3371-3374. [Link]
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27363-27397. [Link]
Zhu, J., & Kaufmann, G. F. (2013). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. PLoS ONE, 8(6), e65333. [Link]
Dong, Q.-M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 7793. [Link]
Baaue, B. S., Darwish, K. M., & Al-Difar, H. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutics and Drug Research, 2(3), 120-123. [Link]
Scribd. (n.d.). Synthetic Methodologies of Furan Derivatives. Scribd. [Link]
Ferreira, I. C. F. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 35. [Link]
Vitale, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
Unknown. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unknown Source. [Link]
CORDIS | European Commission. (2015). Exploring Marine Resources for Bioactive Compounds: From Discovery to Sustainable Production and Industrial Applications. CORDIS. [Link]
Shojaii, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 198-206. [Link]
Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
kluedo. (n.d.). Bioactive Compounds from Marine Sources. kluedo. [Link]
ResearchGate. (2022). Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. ResearchGate. [Link]
Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171-2178. [Link]
Frontiers. (2022). Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. Frontiers in Marine Science, 9, 832957. [Link]
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]
ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
PubMed. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]
MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]
DergiPark. (n.d.). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Structural & Mechanistic Profiling
The compound 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine presents a unique synthetic challenge due to the presence of multiple reactive vectors and competing electronic effects. Pyrazole derivatives are highly privileged pharmacophores in drug discovery, necessitating precise, high-yielding derivatization strategies ().
To successfully derivatize the C5-amine, scientists must navigate two primary mechanistic hurdles:
Attenuated Nucleophilicity: The exocyclic 5-amino group is poorly nucleophilic. Its lone pair is heavily delocalized into the electron-deficient pyrazole core. Furthermore, the adjacent N1-methyl group introduces significant steric hindrance, raising the activation energy required for electrophilic attack.
Chemoselectivity (The C-Br Vulnerability): The 2-bromofuran moiety is a highly reactive vinyl/heteroaryl bromide equivalent. It is extremely susceptible to oxidative addition by transition metals (e.g., Pd, Cu) and reductive cleavage by strong hydride donors (e.g., LiAlH₄).
Strategic Derivatization Workflow
The following decision matrix outlines the logical pathways for functionalizing the 5-aminopyrazole core while preserving the structural integrity of the 2-bromofuran moiety.
Logical workflow for the chemoselective derivatization of the 5-aminopyrazole core.
Validated Methodologies
The following protocols are engineered as self-validating systems. Every step is designed with a specific causal purpose to overcome the molecule's inherent unreactivity while preventing side reactions.
Protocol A: Chemoselective Amidation via Acyl Chlorides
Because 5-aminopyrazoles are weak nucleophiles, standard carboxylic acid coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. The use of an acyl chloride combined with a nucleophilic catalyst (DMAP) is the most robust approach ().
Step-by-Step Procedure:
Preparation: Dissolve 1.0 equivalent of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride.
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic stoichiometric proton sponge to neutralize the HCl byproduct. Preventing the reaction medium from becoming acidic is critical, as protonation of the pyrazole core would completely extinguish the amine's remaining nucleophilicity.
Catalyst Addition: Add 0.1 to 0.2 equivalents of 4-Dimethylaminopyridine (DMAP).
Causality: DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride and is less sensitive to the steric bulk of the N1-methyl group, forcing the amidation forward.
Electrophile Addition: Cool the reaction to 0 °C and dropwise add 1.2 equivalents of the desired acyl chloride (R-COCl). Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is successful if the product peak exhibits a distinct 1:1 isotopic doublet (M and M+2) indicative of the intact ⁷⁹Br and ⁸¹Br isotopes. If a singlet at [M-H]⁺ - 79 is observed, unwanted debromination has occurred.
Protocol B: Mild Reductive Amination
To synthesize secondary amines, standard reductive amination conditions must be carefully tuned. Strong reducing agents like NaBH₄ or LiAlH₄ will cause reductive debromination of the furan ring.
Step-by-Step Procedure:
Imine Formation: Combine 1.0 equivalent of the pyrazole amine and 1.1 equivalents of the target aldehyde in 1,2-Dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid.
Causality: The weak nucleophilicity of the amine requires acid catalysis to activate the aldehyde carbonyl. Acetic acid is perfectly tuned to facilitate imine/iminium formation without over-protonating the pyrazole nitrogen.
Reduction: After stirring for 2 hours at room temperature, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
Causality: NaBH(OAc)₃ is a mild, chemo-selective hydride donor. It will efficiently reduce the protonated iminium ion to the secondary amine but is entirely unreactive toward the 2-bromofuran C-Br bond.
Self-Validation (Post-Process NMR): Isolate the product and perform ¹H NMR (DMSO-d₆). The broad primary amine singlet (~5.2 ppm) must disappear, replaced by a new secondary amine proton (typically a triplet or doublet around 6.0–6.5 ppm, depending on the alkyl substituent).
Quantitative Performance & Analytical Validation
The table below summarizes the expected quantitative outcomes and chemoselectivity profiles for various derivatization attempts on this specific scaffold.
Derivatization Method
Reagents & Catalysts
Temp (°C)
Time (h)
Expected Yield (%)
Chemoselectivity (C-Br Intact)
Amidation (Acyl Cl)
R-COCl, DIPEA, DMAP
0 to 25
2 - 4
75 - 90
>98%
Amidation (Coupling)
R-COOH, HATU, DIPEA
25 to 50
12 - 18
65 - 80
>98%
Reductive Amination
R-CHO, NaBH(OAc)₃, AcOH
25
12 - 24
70 - 85
>95%
Sulfonylation
R-SO₂Cl, Pyridine
0 to 25
4 - 8
60 - 80
>98%
N-Arylation (Pd-Cat)
Ar-Br, Pd₂(dba)₃, BINAP
80 - 100
N/A
<10% (Complex)
Poor (Competes with C-Br)
Data Summary: Electrophilic additions utilizing nucleophilic catalysis (DMAP) provide the highest yields and shortest reaction times while perfectly preserving the halogenated furan.
References
Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon, 2024.
URL:[Link]
Amide synthesis by acylation. Organic Chemistry Portal.
URL:[Link]
Application
Application Note: A Robust and Scalable Synthesis of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
Abstract & Introduction 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular scaffolds for drug disco...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular scaffolds for drug discovery programs. The presence of multiple reactive sites—the amino group, the pyrazole ring, and the bromofuran moiety—makes it a versatile intermediate for introducing structural diversity. However, transitioning its synthesis from bench-scale to pilot or manufacturing scale presents significant challenges related to process safety, impurity control, and economic viability.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this target molecule. We eschew common cross-coupling strategies in favor of a more convergent and robust approach centered on the classical condensation of a custom β-ketonitrile with methylhydrazine.[1] This route offers superior process control and is more amenable to large-scale production. We will detail the rationale behind the synthetic strategy, provide step-by-step protocols, and address critical scale-up parameters, with an emphasis on safety, efficiency, and product quality.
Strategic Analysis: The Convergent Synthesis Approach
While palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between heterocyclic systems[2][3][4][5], they often introduce challenges at scale, including catalyst cost, removal of residual palladium, and management of complex impurity profiles.[6]
Our recommended strategy is a two-step convergent synthesis that builds the desired pyrazole ring directly onto the furan scaffold. This approach is outlined below:
DOT Script for Synthetic Workflow
Caption: Overall workflow for the two-part convergent synthesis.
Causality Behind the Chosen Route:
Process Safety and Control: The most hazardous step is the cyclocondensation reaction, which can be exothermic.[7] By designing the synthesis around this single, well-defined step, thermal management strategies can be effectively focused and implemented.
Economic Viability: This route avoids expensive and sensitive palladium catalysts and ligands, significantly reducing the cost of goods.
Impurity Profile: The primary impurities are related to starting materials or side-reactions of the cyclization, which are often more straightforward to remove via crystallization or acid-base extraction compared to organometallic byproducts.[7][8]
Process Hazards and Critical Safety Management
Scaling chemical reactions introduces risks that may not be apparent at the laboratory scale. A thorough understanding of both chemical-specific and process-related hazards is non-negotiable.
3.1 Reagent-Specific Hazards
Reagent
Hazard Classification
Handling Precautions
2-Bromofuran
Highly flammable liquid and vapor; Skin, eye, and respiratory irritant.[9][10]
Handle in a well-ventilated fume hood. Ground all equipment to prevent static discharge.[9][10] Use non-sparking tools. Store at recommended low temperatures (-20°C).[9]
Methylhydrazine
Toxic, flammable, and a suspected carcinogen.
Use in a closed system or a high-performance fume hood. Wear appropriate chemically resistant gloves, flame-retardant lab coat, and splash goggles.[11] Always work under an inert atmosphere (Nitrogen or Argon).
Sodium Ethoxide
Corrosive, flammable solid. Reacts violently with water.
Handle in a glovebox or under a nitrogen blanket. Ensure all glassware is scrupulously dry. Quench excess reagent carefully with a proton-donating solvent like isopropanol before aqueous workup.
Bromine
Highly corrosive, toxic, and a strong oxidizing agent.[12]
(If preparing 2-bromofuran in-house). Use in a dedicated scrubber-equipped fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.[12]
3.2 Process-Specific Hazards
The primary process hazard is the exothermic nature of the cyclocondensation reaction . The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols.
Theoretical Framework: The Chemistry of Fragments
Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone strategy for identifying lead compounds against challenging, historically "undruggable" targets, such as protein-protein interactions and KRAS[1]. Unlike traditional High-Throughput Screening (HTS), which evaluates millions of large, complex molecules, FBDD screens highly curated libraries of low-molecular-weight compounds (typically 1,000–5,000 fragments)[2].
Because fragments are small, they map chemical space more efficiently and form high-quality, enthalpy-driven interactions with the target[3]. Although their initial binding affinities are weak (typically
Kd
in the
μM
to
mM
range), they possess exceptionally high Ligand Efficiency (LE)—a metric defined as the binding energy per heavy atom[4].
The "Rule of Three" (RO3)
To ensure fragments can be screened at the high concentrations required to detect weak binding without aggregating, libraries are designed using the "Rule of Three" (RO3), an adaptation of Lipinski’s Rule of Five[4][5].
Table 1: Physicochemical Parameters of HTS vs. FBDD Libraries
Parameter
Traditional HTS (Rule of Five)
FBDD (Rule of Three)
Mechanistic Rationale for FBDD
Molecular Weight
< 500 Da
< 300 Da
Lower complexity reduces steric clashes, increasing the probability of a perfect pocket match.
Lipophilicity (cLogP)
< 5
≤ 3
Ensures high aqueous solubility, allowing screening at high concentrations (e.g., 1–5 mM).
H-Bond Donors
< 5
≤ 3
Limits desolvation penalties during the binding event.
H-Bond Acceptors
< 10
≤ 3
Prevents non-specific, promiscuous binding to off-target proteins.
Rotatable Bonds
< 10
≤ 3
Minimizes the entropic penalty upon binding to the target receptor.
The Biophysical Screening Cascade
Because fragment affinities fall below the detection limits of standard biochemical or cell-based functional assays, FBDD relies on a self-validating cascade of highly sensitive biophysical techniques[6][7]. A robust workflow utilizes Surface Plasmon Resonance (SPR) for high-throughput primary screening, followed by Nuclear Magnetic Resonance (NMR) for orthogonal validation, and X-ray crystallography for structural resolution[6][8].
Figure 1: The standard self-validating biophysical screening cascade in FBDD workflows.
Experimental Protocols: Self-Validating Systems
Protocol 3.1: Primary Fragment Screening via SPR
Causality & Trustworthiness: SPR detects mass changes at a sensor surface. Because fragments have low molecular weights, the SPR response is inherently small. Furthermore, fragments are dissolved in DMSO, a solvent with a massive refractive index. A 0.1% mismatch in DMSO concentration between the sample and running buffer can generate a bulk shift that completely masks or mimics a fragment binding signal[9][10]. Therefore, rigorous DMSO calibration is the critical mechanistic step in this protocol.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. To maximize the theoretical maximum response (
Rmax
) for low-molecular-weight analytes, target a high immobilization level (3,000–5,000 Response Units)[9]. Block a reference channel with 1 M ethanolamine to serve as an in-line negative control.
Buffer Equilibration: Equilibrate the system with running buffer (e.g., PBS, 0.05% Tween-20) containing exactly 3.0% DMSO.
DMSO Calibration (Critical Step): Prepare a solvent correction curve by creating 8 buffer solutions ranging from 2.5% to 3.5% DMSO. Inject these over both the active and reference channels to build a calibration model that corrects for bulk refractive index mismatches[9][10].
Library Preparation & Injection: Dilute the fragment library to a final screening concentration of 200 µM in the 3.0% DMSO running buffer. Inject fragments at a high flow rate (30–50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.
Data Triage: Subtract the reference channel signal and apply the DMSO solvent correction. True fragment hits will exhibit a rapid "square-wave" binding profile (fast
kon
and fast
koff
) with a steady-state response proportional to their molecular weight[10].
Protocol 3.2: Orthogonal Validation via NMR
Causality & Trustworthiness: SPR hits can occasionally be false positives caused by compound aggregation or non-specific surface interactions. NMR spectroscopy provides atomic-level validation in solution. Protein-observed NMR (e.g.,
1H−15N
HSQC) is the gold standard because it not only confirms binding but maps the exact binding pocket by detecting changes in the chemical environment of the protein's backbone amides[11][12].
Step-by-Step Methodology:
Isotope Labeling: Express the target protein in E. coli using
15N
-enriched minimal media and purify to homogeneity[11].
Sample Preparation: Prepare the NMR samples containing 50 µM of the
15N
-labeled target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, pH 7.4, 50 mM NaCl, 10%
D2O
for lock signal)[13].
Apo-State Acquisition: Acquire a baseline
1H−15N
HSQC spectrum of the ligand-free protein at 298 K.
Fragment Titration: Add the SPR-validated fragment hit to the protein sample at a 1:10 molar ratio (500 µM final fragment concentration). Ensure the final DMSO concentration remains below 2% to prevent protein denaturation[14].
Data Analysis: Overlay the apo and holo spectra. Calculate the Chemical Shift Perturbations (CSPs) for each cross-peak. Map residues with significant CSPs (typically >0.05 ppm) onto the target's 3D structure to identify the binding interface[11].
Hit-to-Lead: Structural Optimization Strategies
Once a fragment's binding mode is confirmed via X-ray crystallography, medicinal chemists utilize structure-based drug design (SBDD) to evolve the weak fragment into a potent lead compound[4][6]. Because the initial fragment already possesses optimal binding geometry, optimization focuses on expanding the molecule while maintaining high ligand efficiency[2][3].
Figure 2: Three primary structure-guided strategies for fragment-to-lead optimization.
Fragment Growing: The most common approach. Synthetic vectors are added to a single fragment to reach into adjacent sub-pockets, capturing additional hydrogen bonds or hydrophobic interactions[1][6].
Fragment Merging: If two distinct fragments are found to bind to overlapping regions of the same pocket, their structural features are chemically hybridized into a single, more potent molecule[6].
Fragment Linking: If two fragments bind simultaneously to adjacent, non-overlapping sub-pockets, a chemical linker is synthesized to connect them. This leverages the chelate effect, turning two weak millimolar binders into a highly potent nanomolar lead[3][6].
References
What makes a good fragment in fragment-based drug discovery? Taylor & Francis.
The 'rule of three' for fragment-based drug discovery: where are we now? Semantic Scholar.
Application of Fragment-Based Drug Discovery to Versatile Targets. NIH.
Fragment-based lead discovery. Wikipedia.
Fragment-based drug discovery: A graphical review. PubMed / NIH.
Protocol to perform fragment screening using NMR spectroscopy. PubMed / NIH.
Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications.
A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. ACS Publications.
NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
Screening and analysis of fragments using Biacore systems. Cytiva.
SPR-based fragment screening: advantages and applications. PubMed / NIH.
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
Application Note: High-Throughput Screening of Pyrazole Derivatives for Kinase Inhibition
Introduction: The Pyrazole Scaffold as a Privileged Structure In modern medicinal chemistry, the pyrazole moiety—a five-membered heterocyclic ring system containing three carbon atoms and two adjacent nitrogen atoms—is u...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure
In modern medicinal chemistry, the pyrazole moiety—a five-membered heterocyclic ring system containing three carbon atoms and two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, allowing dynamic adaptation to diverse biological binding pockets[1]. Furthermore, the sp2 hybridized nitrogens act as robust hydrogen-bond acceptors, while the NH group serves as a hydrogen-bond donor, making pyrazole derivatives exceptionally well-suited for occupying the highly conserved ATP-binding pockets of oncogenic and inflammatory kinases[2].
High-Throughput Screening (HTS) campaigns have repeatedly identified pyrazole-based compounds as potent inhibitors across a wide spectrum of targets, including JAK2, BRAF, Aurora Kinases, and TGF-β Receptor I (TβRI)[2][3][4]. This application note details a universal, self-validating HTS protocol designed to screen pyrazole libraries against kinase targets using an ADP-detection methodology.
Most pyrazole derivatives act as ATP-competitive inhibitors. For example, the pyrazolo[1,5-a]pyrimidine scaffold has been identified via HTS as a potent inhibitor of JAK2, a kinase critical in the JAK/STAT signaling pathway driving cellular proliferation[2]. By outcompeting ATP, pyrazole derivatives prevent the phosphorylation of downstream substrates, thereby halting pathogenic signal transduction.
Fig 1: Mechanism of JAK2 kinase inhibition by pyrazole derivatives in the JAK/STAT pathway.
Assay Design & Causality
When designing an HTS assay for pyrazole derivatives, selecting the appropriate readout is critical. Rather than relying on specialized, sequence-specific fluorescent peptide substrates, this protocol utilizes a universal ADP-detection assay (either via luminescence or enzyme-coupled fluorescence)[5].
Causality in Assay Design:
Universal Applicability: Because kinases universally produce ADP upon substrate phosphorylation, measuring ADP allows this single protocol to be rapidly adapted for any kinase target (e.g., switching from JAK2 to LRRK2) without assay redesign.
ATP Concentration at
Km
: The assay is strictly run at the Michaelis constant (
Km
) for ATP. Running at
Km
balances assay sensitivity with physiological relevance, ensuring that both ATP-competitive pyrazoles and potential allosteric modulators can be identified.
Pre-incubation Phase: Pyrazoles often exhibit tight-binding kinetics[4]. A 15-to-30-minute pre-incubation of the pyrazole compound with the kinase prior to ATP addition is mandatory to allow the system to reach thermodynamic equilibrium, preventing artificially inflated
IC50
values.
This protocol describes a 384-well microplate workflow utilizing a homogenous ADP-detection reagent. The system is designed to be self-validating through strict internal controls.
Step 1: Reagent and Plate Preparation
Buffer Formulation: Prepare the Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Insight: BSA prevents non-specific adsorption of hydrophobic pyrazole derivatives to the microplate walls.
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of pyrazole library compounds (in 100% DMSO) into the wells of a white, low-volume 384-well plate.
Control Wells:
Positive Control (Max Activity): 50 nL of 100% DMSO (vehicle).
Negative Control (Background): 50 nL of a known potent reference inhibitor (e.g., 10 µM Barasertib for Aurora B)[3].
Step 2: Kinase Equilibrium (Pre-Incubation)
Add 2.5 µL of the Kinase/Substrate mixture (diluted in Assay Buffer) to all wells.
Centrifuge the plate briefly (1000 x g, 1 min) to ensure mixing.
Incubate at room temperature (RT) for 30 minutes. Insight: This step establishes the enzyme-inhibitor complex before the catalytic reaction begins.
Step 3: Catalysis and ADP Detection
Initiate the reaction by adding 2.5 µL of ATP (prepared at 2X the predetermined
Km
concentration). The final DMSO concentration is now 1%, which is well-tolerated by most kinases.
Incubate at RT for the predetermined linear phase of the reaction (typically 60-90 minutes, ensuring <20% ATP depletion to maintain initial velocity conditions).
Add 5 µL of the ADP-Detection Reagent (which simultaneously terminates the kinase reaction and converts ADP to a luminescent or fluorescent signal).
Incubate for 40 minutes at RT to allow signal stabilization.
Step 4: High-Throughput Readout & System Validation
Read the plate on a multi-mode microplate reader.
Self-Validation (Z'-factor Calculation): Before analyzing the pyrazole hits, calculate the assay robustness using the control wells:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
A Z'-factor
≥
0.5 is mandatory to validate the plate. If Z' < 0.5, the plate data must be discarded due to unacceptable variance.
Fig 2: Step-by-step workflow for universal ADP-detection High-Throughput Screening.
The structural versatility of the pyrazole ring allows for precise tuning of the molecule to target specific kinase domains. The table below summarizes quantitative data for benchmark pyrazole derivatives discovered or validated via HTS methodologies.
Compound
Structural Scaffold
Target Kinase
Potency (
IC50
/
Ki
)
Clinical / Research Context
Compound 84
Pyrazolo[1,5-a]pyrimidine
JAK2
7.4 nM
Exhibits in vivo pSTAT5 knockdown; promising for inflammation/oncology[2].
Compound 42
Pyrazole
BRAF
0.12 µM
High antiproliferative activity against WM266.4 melanoma cell lines[2].
Barasertib (Cmpd 5)
Pyrazole
Aurora B
0.37 nM
Over 3000-fold selectivity toward Aurora B over Aurora A[3].
Application Note: Scalable Continuous Flow Synthesis of Complex Agrochemical Architectures
Executive Summary The transition from conventional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of complex agrochemicals, particularly for highly functionalized neonicotin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from conventional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of complex agrochemicals, particularly for highly functionalized neonicotinoids and fluorinated pyrazoles. Traditional batch processes are frequently bottlenecked by mass and heat transfer limitations, leading to prolonged reaction times, degraded yields, and severe safety hazards when handling unstable intermediates like diazonium salts.
This application note details a unified, self-validating continuous flow protocol for the synthesis of neonicotinoid insecticides (e.g., Thiamethoxam) directly from inexpensive propionaldehyde feedstocks. By integrating 3D microreactors, photochemical flow cells, and packed-bed technologies, this methodology drastically reduces reaction times while doubling overall yields compared to legacy batch systems 1[1].
As a Senior Application Scientist, it is critical to understand why continuous flow outperforms batch in these specific synthetic micro-environments:
Isothermal Control of Diazonium Intermediates: The Sandmeyer chlorination step requires the generation of a diazonium intermediate. In batch, this poses a catastrophic thermal runaway risk. By transitioning to a 3D silicon carbide (SiC) microreactor, we leverage an extreme surface-area-to-volume ratio to achieve instantaneous heat dissipation. This enforces strictly isothermal conditions, preventing diazonium accumulation and thermal degradation 1[1].
Bypassing the Beer-Lambert Law: The photoinduced benzylic bromination step in batch is severely limited by poor light penetration into large vessels, leading to over-bromination of the outer layer and unreacted starting material in the core. A continuous flow photochemical reactor utilizes narrow-bore FEP tubing to ensure a uniform, high photon flux across the entire reaction matrix, driving the radical mechanism to completion in minutes rather than hours 1[1].
Kinetic Driving Forces in Solid-Liquid Couplings: Using a K₂CO₃ packed-bed reactor for the final N-alkylation provides a massive localized molar excess of base. This kinetically accelerates deprotonation without the abrasive mechanical stirring required for batch slurries.
Adaptability to Late-Stage Fluorination: Beyond neonicotinoids, this flow architecture is actively adapted for the synthesis of fluorinated pyrazole fungicides (e.g., fluxapyroxad and bixafen) 2[2]. Flow reactors allow for the safe, on-demand generation and immediate consumption of hazardous electrophilic fluorinating agents, minimizing operator exposure 3[3].
Process Architecture
Continuous flow synthesis workflow for neonicotinoid insecticides.
Self-Validating Experimental Protocol
This protocol describes a continuous, telescoped sequence for the synthesis of the neonicotinoid Thiamethoxam. To ensure E-E-A-T standards, the system is designed to be self-validating through the integration of Process Analytical Technology (PAT) at critical junctions.
Phase 1: α-Bromination and Cyclization
Setup: Connect a high-precision syringe pump delivering propionaldehyde (1.0 M in EtOAc) and a second pump delivering Br₂ (1.05 equiv) to a T-mixer.
Execution: Route the mixed stream into a 10 mL PFA (Perfluoroalkoxy) residence coil maintained at 60 °C. Introduce a stream of thiourea (1.1 equiv) via a secondary T-mixer.
Causality: Precise stoichiometric control in the micro-mixer prevents the formation of poly-brominated byproducts, a primary cause of yield degradation in batch aldehyde brominations.
Phase 2: Sandmeyer Chlorination via 3D Microreactor
Setup: Direct the aminothiazole effluent into a 3D-printed SiC microreactor. Co-feed aqueous NaNO₂ and HCl at 0 °C.
Validation (PAT): Integrate an in-line ReactIR flow cell immediately post-mixing. Monitor the N≡N stretching frequency at ~2270 cm⁻¹. A steady-state absorbance reading confirms continuous conversion without hazardous diazonium accumulation.
Execution: Pass the stream into a secondary mixing zone containing CuCl at 25 °C to yield the chlorothiazole intermediate.
Phase 3: Photochemical Benzylic Bromination
Setup: Route the chlorothiazole stream into a photochemical flow reactor consisting of 1 mm inner-diameter FEP tubing wrapped around a 450 nm high-power LED core. Co-feed Br₂.
Validation (Photon Flux): Integrate an in-line UV-Vis flow cell post-reactor to monitor the disappearance of the Br₂ absorption band (measured at 410 nm). Complete bleaching of the stream indicates 100% bromine consumption, validating the completion of the radical chain reaction.
Causality: The 1 mm path length completely bypasses Beer-Lambert attenuation, ensuring every molecule experiences optimal photon flux for radical initiation.
Phase 4: Packed-Bed N-Alkylation
Setup: Flow the resulting CBT (2-chloro-5-bromomethylthiazole) intermediate and the oxadiazine precursor through a stainless-steel column packed with anhydrous K₂CO₃ (heated to 80 °C).
Validation (Fluid Dynamics): Monitor differential pressure (ΔP) across the column using in-line pressure sensors. A stable ΔP (< 2 bar) validates that the packed bed is functioning without channeling or particulate fouling.
Causality: The solid bed acts as both a reagent and an in-line filter, neutralizing acid byproducts while driving the coupling to completion.
Process Analytics & Quantitative Yield Data
The implementation of this continuous flow architecture yields dramatic improvements over legacy batch methods. The current continuous flow setup achieves a productivity of up to 106 g/h based on a total reactor volume of only 1.18 L 1[1].
Process Metric
Conventional Batch Synthesis
Telescoped Continuous Flow
Mechanistic Driver
Overall Reaction Time
7.5 hours
1.0 hour
High photon flux & micro-mixing
Overall Yield
16.5%
32.0%
Prevention of thermal degradation
Reactor Volume
> 50 L (Scale-dependent)
1.18 L
High Space-Time Yield (STY)
Productivity
Batch-limited
106 g/h
Continuous steady-state processing
Safety Profile
High Risk (Diazonium)
Low Risk (Isothermal)
Instantaneous heat dissipation
References
Title: A Unified Continuous Flow Strategy for the Synthesis of Three Neonicotinoid Insecticides from Propionaldehyde
Source: ACS Publications
URL:1
Title: Understanding flow chemistry for the production of active pharmaceutical ingredients
Source: PMC (National Institutes of Health)
URL:2
Title: Late-Stage Fluorination: From Fundamentals to Application
Source: Organic Process Research & Development (via PMC)
URL:3
Technical Support Center: Synthesis of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
The most viable route for this building block is the Knorr-type condensation of 3-(2-bromofuran-3-yl)-3-oxopropanenitrile with methylhydrazine. However, this pathway presents two competing challenges: regioselective control of the unsymmetrical hydrazine condensation and chemical preservation of the highly sensitive 2-bromofuran moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, isomerically pure synthesis.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the critical divergence points where incorrect conditions lead to regioisomeric byproducts or catastrophic substrate degradation.
Reaction pathways illustrating regioselective synthesis and acid-catalyzed furan degradation.
Troubleshooting Guides & FAQs
Q1: My reaction yields a nearly 1:1 mixture of regioisomers. How do I selectively drive the formation of the 5-amino pyrazole over the 3-amino pyrazole?Causality & Solution:
The formation of regioisomers is a common issue when using unsymmetrical β-ketonitriles and substituted hydrazines[1]. Methylhydrazine possesses two nucleophilic centers: the less sterically hindered terminal nitrogen (-NH₂) and the more basic internal nitrogen (-NHCH₃).
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, followed by cyclization onto the nitrile[2]. To favor the 5-amino isomer, the terminal -NH₂ must attack the ketone first.
Solvent Effect: Polar protic solvents like ethanol hydrogen-bond heavily with the terminal -NH₂, reducing its nucleophilicity and leading to mixed attack. Switch to an aprotic dipolar solvent like DMF or NMP[1]. Aprotic solvents leave the -NH₂ unencumbered, allowing kinetic control to dominate.
Addition Kinetics: Add the methylhydrazine dropwise to a chilled solution of the β-ketonitrile. Bulk addition causes local stoichiometric imbalances that allow the more basic -NHCH₃ to compete.
Q2: I am observing significant "black tar" formation and my yields are abysmal (<20%). What is destroying my starting material?Causality & Solution:
You are likely using a strong mineral acid (e.g., HCl) to drive the cyclization. The 2-bromofuran ring is exquisitely sensitive to acid-catalyzed ring opening. Protonation at the Cα position of the furan ring initiates the formation of furanol intermediates[3]. Subsequent protonation at the ring oxygen triggers C-O bond dissociation, yielding reactive acyclic dicarbonyls (like 4-hydroxy-2-butenal derivatives) that rapidly polymerize into tar[3].
Catalyst Choice: Abandon strong mineral acids. Use a mild organic acid, such as glacial acetic acid (0.1–0.2 equivalents), which is acidic enough to promote the intramolecular cyclization of the hydrazone but not strong enough to protonate the furan Cα position[1].
Q3: LC-MS analysis of my crude mixture shows a significant M-79 peak, indicating debromination. How can I prevent the loss of the bromine atom?Causality & Solution:
The bromine atom at the 2-position of a furan ring is highly activated. Prolonged heating (>60 °C) in the presence of the basic methylhydrazine promotes hydrodebromination or nucleophilic aromatic substitution.
Thermal Control: Strictly cap your reaction temperature at 50 °C during the cyclization phase. The activation energy for the intramolecular nitrile attack is lower than that of the debromination side-reaction; precise thermal control isolates the desired pathway.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions, regioselectivity, and furan stability based on empirical optimization.
Solvent System
Acid Additive
Temp (°C)
Regioisomer Ratio (5-Amino : 3-Amino)
Furan Degradation
Isolated Yield (%)
Ethanol
None
80 (Reflux)
60 : 40
Moderate
35
Ethanol
Conc. HCl (1.0 eq)
80 (Reflux)
85 : 15
Severe (Tar)
< 10
DMF
None
25
80 : 20
Low
65
DMF
Acetic Acid (0.1 eq)
50
> 95 : 5
Minimal
82
HFIP
None
25
> 95 : 5
Minimal
78
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the reaction remains on the kinetic pathway.
Step 1: Hydrazone Formation (Kinetic Control)
In an oven-dried 250 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 3-(2-bromofuran-3-yl)-3-oxopropanenitrile (10.0 mmol) in anhydrous DMF (50 mL).
Cool the reaction vessel to 0–5 °C using an ice-water bath. Validation Check: Ensure internal temperature is stable before proceeding to prevent thermodynamic equilibration.
Load methylhydrazine (11.0 mmol, 1.1 equiv) into a syringe. Add dropwise over 20 minutes.
Stir the mixture at 0–5 °C for 1 hour, then allow it to warm to 20 °C over 2 hours.
Validation Check: Sample the reaction for TLC/LC-MS. You should observe the complete consumption of the starting material and the appearance of the acyclic hydrazone intermediate. If the starting material persists, verify the quality/titer of your methylhydrazine.
Step 2: Intramolecular Cyclization
6. Add glacial acetic acid (1.0 mmol, 0.1 equiv) to the reaction mixture.
7. Heat the reaction to exactly 50 °C for 4–6 hours. Critical: Do not exceed 60 °C to prevent furan ring-opening and debromination.
8. Validation Check: Monitor via LC-MS. The mass will remain the same as the hydrazone, but the retention time will shift as the polar acyclic intermediate converts to the more lipophilic pyrazole ring.
Step 3: Workup and Purification
9. Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid.
10. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers rigorously with 5% aqueous LiCl or brine (4 x 50 mL) to completely partition the DMF into the aqueous phase.
11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
12. Purify via flash column chromatography. Pro-tip: Aminopyrazoles streak heavily on standard silica. Pre-treat your silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading, and elute with a Hexanes/EtOAc gradient.
References
Title: Troubleshooting low yields in pyrazole synthesis from β-ketonitriles
Source: Benchchem
URL
Title: Approaches towards the synthesis of 5-aminopyrazoles
Source: PMC - NIH
URL
Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution
Source: ACS Energy & Fuels
URL
purification methods for brominated heterocyclic compounds
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks during the isolation of halogenated scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks during the isolation of halogenated scaffolds. Brominated heterocycles are highly valuable intermediates in drug development, but they are notoriously sensitive to heat, light, and extreme pH.
This guide is structured to move beyond basic troubleshooting. We will explore the causality behind common purification failures and provide self-validating protocols —workflows designed with built-in analytical checkpoints to ensure you never proceed with a compromised sample.
Workflow Visualization: Purification Strategy
Decision tree for selecting the optimal purification strategy for brominated heterocycles.
FAQ 1: Preventing Debromination During Chromatography
Q: Why does my brominated heterocycle undergo debromination on a silica gel column, and how can I prevent it?
A: Brominated heterocycles, particularly electron-rich ones like bromothiophenes or bromopyrroles, are highly susceptible to acid-catalyzed debromination.
The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) and contains trace metal impurities acting as Lewis acids. These conditions weaken the C–Br bond, facilitating premature cleavage. Furthermore, exposure to ambient light during slow column chromatography can trigger photolytic radical debromination. To prevent this, you must neutralize the local environment. Switching to activated basic alumina (pH ~9–10) stabilizes the C–Br bond and prevents degradation [[1]]().
Stationary Phase Preparation: Select activated basic alumina (60–325 mesh). Do not use standard silica gel for acid-sensitive scaffolds.
Column Packing: Slurry-pack the column using a non-polar solvent (e.g., hexanes).
Self-Validation Checkpoint: Collect 5 mL of the initial eluent and test the pH with indicator paper. Confirm the column environment remains basic (pH ~9) before loading your sample.
Sample Loading: Dissolve the crude mixture in a minimal amount of eluent. If the compound is insoluble, dry-load it onto a small amount of basic alumina (never silica).
Elution: Use a low-polarity gradient (e.g., 10:90 ethyl acetate:hexane) 1. Protect the column from direct light by wrapping it in aluminum foil to prevent photolytic radical generation.
Fraction Analysis: Analyze fractions immediately via TLC.
Self-Validation Checkpoint: Co-spot the fractions with the crude mixture to ensure no new lower-Rf spots (indicating degradation) have formed during transit through the column.
FAQ 2: Resolving Mono- vs. Di-Brominated Species
Q: My bromination reaction yielded a mixture of mono- and di-brominated heterocycles that co-elute on TLC. How can I efficiently separate them?
A: Over-bromination is a frequent challenge because the first bromine atom, while inductively withdrawing, can sometimes fail to sufficiently deactivate the heterocyclic ring against further electrophilic attack (e.g., seen in pyrrolo[2,1-f][1,2,4]triazines) [[2]]().
The Causality: Normal-phase silica struggles to resolve these mixtures because the dipole moments of the mono- and di-brominated species are nearly identical. However, the addition of a second large, polarizable bromine atom significantly increases the molecule's apparent hydrophobicity and molar volume 3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) exploits this hydrophobic shift perfectly.
Quantitative Data: Impact of Bromination on Hydrophobicity
Analytical Screening: Inject 10 µL of the mixture onto an analytical C18 column. Run a broad gradient (5% to 95% Acetonitrile in Water) over 20 minutes.
Hydrophobic Shift Calculation: Identify the peaks. The di-brominated species will elute later due to increased apparent hydrophobicity [[3]](). Calculate the resolution (
Rs
) between the mono- and di-brominated peaks.
Method Optimization: Adjust the gradient to an isocratic hold at the exact elution percentage of the mono-brominated species.
Self-Validation Checkpoint: Perform a blank injection immediately after the analytical run to confirm baseline stability and ensure no carryover from the highly lipophilic di-brominated compounds.
Preparative Scaling: Scale the flow rate and injection volume proportionally for the preparative C18 column. Collect peaks based on UV absorbance (typically 254 nm).
Recovery: Lyophilize the collected fractions. Avoid prolonged rotary evaporation in aqueous mixtures, which can induce hydrolytic degradation.
Step-by-step logic for developing an RP-HPLC method to resolve brominated mixtures.
FAQ 3: Halogen Exchange and Solvent Degradation
Q: Why am I seeing chlorinated byproducts or decomposition when using DCM or Chloroform during the workup of my brominated heterocycles?
A: Halogen exchange (Finkelstein-type or radical-mediated) is a notorious issue when handling brominated compounds in chlorinated solvents.
The Causality: Under basic conditions—such as when triethylamine is used as an additive to prevent E1cB dehydrobromination or reductive debromination 4—or upon prolonged exposure to light, chlorinated solvents like dichloromethane (DCM) or chloroform can generate reactive chloride ions or radicals. These can displace the bromine atom on the activated heterocyclic ring. This leads to a mixture of brominated and chlorinated species that are nearly impossible to separate due to identical polarities.
The Solution: Swap chlorinated solvents for ethyl acetate, methyl tert-butyl ether (MTBE), or 2-methyltetrahydrofuran (2-MeTHF) during extraction and chromatography.
References
[3] Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. 3
[4] Competitive, substrate-dependent reductive debromination/dehydrobromination of 1,2-dibromides with triethylamine. PMC. 4
[2] Asian Journal of Chemistry (Regioselective Bromination and Lithium-Bromine Exchange). Asianpubs. 2
[1] Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications.1
Technical Support Center: Troubleshooting Side Reactions in Pyrazole N-Methylation
As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when methylating unsymmetric pyrazoles. The adjacent nitrogen atoms (N1 and N2) present a classic regio...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when methylating unsymmetric pyrazoles. The adjacent nitrogen atoms (N1 and N2) present a classic regioselectivity trap, while the high nucleophilicity of the resulting product often leads to overmethylation.
This technical guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces at play, you can engineer self-validating protocols that bypass these side reactions entirely.
Part 1: Mechanistic FAQs
Q: Why does direct N-methylation of unsymmetrically substituted pyrazoles consistently yield an inseparable mixture of N1 and N2 isomers?A: Pyrazoles exhibit rapid annular tautomerism, meaning the N-H proton rapidly exchanges between the two adjacent nitrogen atoms [1]. Because the nucleophilicity of N1 and N2 is often nearly indistinguishable, traditional electrophiles like methyl iodide (MeI) or dimethyl sulfate cannot discriminate between the two sites, leading to statistical or poorly selective mixtures (often ~3:1 to 1:1) [2]. The resulting regioisomers typically possess identical polarities, making standard silica gel chromatography highly ineffective for separation [3].
Q: I am observing the formation of a highly polar byproduct that stays on the baseline during TLC. What is this, and how do I prevent it?A: This is a classic symptom of overmethylation , which results in the formation of a quaternary pyrazolium salt [3]. Once the first methylation occurs, the resulting N-methyl pyrazole remains nucleophilic. If you are using highly reactive methylating agents (like MeI or MeOTf), elevated temperatures, or extended reaction times, the second nitrogen will attack the excess electrophile.
Prevention: Use strict stoichiometric control of the methylating agent (1.0 - 1.05 equiv), lower the reaction temperature, or switch to a sterically hindered "masked" methylating agent that physically blocks the second alkylation event[3][4].
Q: My LC-MS shows excellent conversion to the N-methyl pyrazole, but my isolated yield after aqueous workup is less than 30%. Where is my product?A: N-methylated pyrazoles are highly polar and often exhibit significant water solubility, especially if they lack large lipophilic functional groups [3]. During aqueous workup, they partition heavily into the aqueous layer.
Prevention: Minimize the volume of aqueous washes. Avoid acidic workups, which will protonate the remaining basic nitrogen and drive the product entirely into the aqueous phase. Instead, back-extract the aqueous layer with a highly polar organic solvent mixture, such as 10% isopropanol in ethyl acetate[3].
Part 2: Advanced Troubleshooting Matrix
When an experiment fails, identifying the root mechanistic cause is critical before adjusting parameters.
Table 1: Diagnostic Matrix for Pyrazole N-Methylation
Symptom / Issue
Mechanistic Root Cause
Recommended Corrective Action
Poor N1/N2 Regioselectivity
Rapid tautomerism and nearly identical nucleophilicity of adjacent nitrogen atoms.
Abandon MeI. Switch to a sterically hindered masked reagent (e.g., α-halomethylsilanes) to enforce kinetic control[4].
Overmethylation (Baseline Spot)
High electrophilicity of the reagent causes the second nitrogen to attack, forming a quaternary pyrazolium salt.
Enforce strict stoichiometric control (1.05 equiv) or utilize bulky protecting-group-like methyl surrogates[3].
Product Loss During Workup
N-methyl pyrazoles are highly polar and partition into the aqueous phase.
Minimize aqueous wash volumes. Avoid acidic conditions. Back-extract with 10% IPA in EtOAc[3].
Incomplete Conversion
Electron-withdrawing groups (e.g., -CF3, -NO2) severely deactivate the pyrazole ring's nucleophilicity.
Utilize stronger bases (e.g., NaH or KHMDS) and highly polar aprotic solvents (DMSO) to increase anion reactivity[3][5].
Part 3: State-of-the-Art Workflows
To overcome the inherent limitations of direct methylation, modern synthetic chemistry relies on engineered pathways. The most robust method currently available utilizes α-halomethylsilanes as masked methylating reagents [2][4]. The immense steric bulk of the silane group forces the electrophile to attack the less hindered nitrogen, completely eliminating overmethylation and N2-alkylation. Alternatively, Machine Learning (Bayesian Optimization) has been used to discover condition-dependent thermodynamic sinks for selective N2-methylation [6].
Logic workflow for overcoming regioselectivity and overmethylation in pyrazole N-methylation.
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes (chloromethyl)triisopropoxysilane to achieve >99:1 N1-selectivity[2][4].
Step 1: Deprotonation
Action: In a dry flask under an inert atmosphere, dissolve the pyrazole substrate (1.0 equiv) in a mixture of anhydrous THF and DMSO. Add KHMDS (1.5 equiv) at 60 °C.
Causality: KHMDS is a strong, non-nucleophilic base. It fully deprotonates the weakly acidic pyrazole N-H to form a highly nucleophilic pyrazolate anion without competing for the electrophile in subsequent steps[2].
Step 2: Masked Alkylation
Action: Dropwise add (chloromethyl)triisopropoxysilane (1.2 equiv). Maintain the reaction at 60 °C for 2 hours.
Causality: The extreme steric bulk of the triisopropoxysilane group kinetically directs the electrophilic attack exclusively to the less sterically hindered nitrogen (N1). This physical barrier completely prevents N2-alkylation and secondary overmethylation[4].
Step 3: In-Process Control (IPC)
Action: Monitor the reaction via LC-MS. Do not proceed until >95% of the starting pyrazole is consumed.
Causality: The organosilane intermediate is highly stable[4]. Ensuring complete conversion here prevents the formation of complex, inseparable mixtures during the deprotection phase.
Step 4: Protodesilylation
Action: Add TBAF (2.0 equiv, 1M in THF) and a stoichiometric amount of water. Stir at 60 °C for 2-4 hours.
Causality: The strongly fluorophilic silicon atom undergoes rapid attack by the fluoride anion. The subsequent loss of the silyl group generates a transient carbanion that is immediately protonated by the water, yielding the final N-methyl group[2][4].
Step 5: Workup & Isolation
Action: Cool to room temperature, dilute with ethyl acetate, and wash with a minimal volume of brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].
Causality: Using brine instead of pure water drastically reduces the aqueous solubility of the highly polar N-methyl pyrazole, preventing yield loss during phase separation[3].
Part 5: Quantitative Data Summary
Table 2: Comparison of N-Methylation Strategies for 3-Substituted Pyrazoles
Strategy
Reagents / Conditions
Typical N1:N2 Ratio
Overmethylation Risk
Scalability
Traditional Direct
MeI, K₂CO₃, DMF
~3:1 to 1:1
High
High
Masked Silane (Kinetic)
(i-PrO)₃SiCH₂Cl, KHMDS, TBAF
>99:1
None
Medium
ML-Optimized (Thermodynamic)
MeI, Specific Amines
Condition Dependent
Low
Medium
References
Yang, J., & Dalton, T. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. The Journal of Organic Chemistry, 89(6), 4221–4224.[Link]
Dalton, T., Toste, F. D., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society, 146(23), 15779–15786.[Link]
Zelenin, K. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
alternative catalysts for C-C bond formation with 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
Welcome to the Advanced Catalysis Support Center. This resource is engineered for drug development professionals and synthetic chemists facing complex C-C bond formation challenges. This guide specifically addresses the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Catalysis Support Center. This resource is engineered for drug development professionals and synthetic chemists facing complex C-C bond formation challenges.
This guide specifically addresses the troubleshooting and optimization of cross-coupling reactions involving 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine . This substrate presents a notorious dual-challenge in organometallic chemistry: an electron-rich, thermally sensitive 2-bromofuran moiety paired with a highly coordinating, unprotected primary pyrazol-5-amine.
Part 1: Substrate Analysis & Core FAQs
Q: Why do standard Palladium-catalyzed Suzuki or Negishi couplings fail with 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine?A: Traditional Pd-catalysis (e.g.,
Pd(PPh3)4
or
Pd(dppf)Cl2
) typically requires elevated temperatures (80–100 °C) and basic conditions. This environment triggers three catastrophic failure modes for this specific substrate:
Catalyst Poisoning: The unprotected primary amine (-NH
2
) and the adjacent pyrazole nitrogen act as potent Lewis bases, chelating the soft Pd(II) intermediates and stalling the catalytic cycle.
Chemoselectivity Failure (C-N vs. C-C): Exogenous bases deprotonate the primary amine, turning it into a strong nucleophile. This drives a competitive Buchwald-Hartwig amination, resulting in substrate oligomerization rather than the desired C-C cross-coupling.
Thermal Degradation: The 2-bromofuran ring is highly susceptible to protodehalogenation and ring-opening at temperatures above 60 °C.
Q: What alternative catalytic systems bypass these substrate limitations?A: To achieve high-yielding C-C bond formation without protecting groups, we recommend transitioning to Photoredox/Nickel Dual Catalysis or Base-Metal (Iron) Catalysis .
Photoredox/Ni Dual Catalysis: Operates at room temperature via single-electron transfer (SET). By utilizing base-free radical precursors (like alkylsilicates), the amine remains protonated/neutral and unreactive, ensuring 100% chemoselectivity for the C-C bond[1].
Iron Catalysis: Earth-abundant iron salts (e.g.,
FeCl3
) paired with TMEDA are highly oxophilic/fluorophilic. They exhibit remarkably low affinity for amine coordination, preventing catalyst poisoning while coupling alkyl halides at mild temperatures[2].
Part 2: Troubleshooting Guide & Logical Workflows
Q: My LC-MS shows a major peak at [M - 79]. What is happening and how do I fix it?A: A mass reduction of 79 Da indicates protodehalogenation (loss of Br, replaced by H). This occurs when the metal-aryl intermediate undergoes a
β
-hydride elimination pathway or reacts with protic solvents under thermal stress.
The Fix: Abandon thermal Pd-catalysis. Switch to the Photoredox/Ni dual catalytic system. The Ni(I)/Ni(III) radical capture pathway outcompetes
β
-hydride elimination, and the ambient operating temperature (25 °C) preserves the kinetic stability of the furan ring[3].
Q: I am recovering completely unreacted starting material, but my catalyst is fully consumed. Why?A: Your catalyst is being poisoned by the substrate's pyrazole-amine motif, or your active Ni(0) species is being quenched by oxygen.
The Fix: Ensure strict anaerobic conditions. Furthermore, use a highly sterically hindered, electron-rich ligand like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine). The dtbbpy ligand binds tightly to Ni, outcompeting the substrate's amine for the metal's coordination sites.
Figure 1: Logical troubleshooting workflow for cross-coupling failures.
Part 3: Quantitative Data Summary
To guide your catalyst selection, the following table summarizes the operational metrics of various catalytic systems when applied to 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
This protocol utilizes single-electron transmetalation to couple the substrate with alkyl radicals generated from ammonium alkylsilicates[1]. It is entirely base-free, protecting the amine.
Step 1: Catalyst & Ligand Complexation
Action: In a nitrogen-filled glovebox, combine
NiCl2⋅dme
(5 mol%) and dtbbpy (5 mol%) in anhydrous, degassed DMA (0.1 M). Stir for 10 minutes.
Causality: The dtbbpy ligand is sterically bulky. Pre-complexing it ensures it occupies the Ni coordination sphere before the substrate is introduced, preventing the pyrazole-amine from poisoning the metal.
Validation Checkpoint: The solution must transition from pale green to a deep, homogenous green/blue, confirming the formation of the active Ni(II)-ligand precatalyst.
Step 2: Substrate & Photocatalyst Addition
Action: Add 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv), the alkyl bis(catecholato)silicate (1.2 equiv), and
2
(2 mol%).
Causality: Alkylsilicates have low oxidation potentials, allowing the excited Ru photocatalyst to oxidize them into alkyl radicals without the need for exogenous base[1].
Step 3: Photochemical Irradiation
Action: Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED at 25 °C for 16 hours. Use a cooling fan to maintain ambient temperature.
Causality: Maintaining exactly 25 °C prevents the thermal ring-opening of the furan moiety.
Validation Checkpoint: Perform an LC-MS aliquot check at 4 hours. The presence of the desired product mass without the [M - 79] peak validates the integrity of the furan ring.
Figure 2: Photoredox/Ni dual catalytic cycle for C-C coupling of heteroaryl bromides.
For laboratories without photoredox capabilities, Iron catalysis offers a highly effective, amine-tolerant alternative[2].
Step 1: Precatalyst Preparation
Action: In a flame-dried Schlenk flask under Argon, dissolve the bromofuran substrate (1.0 equiv),
FeCl3
(5 mol%), and TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.
Causality: TMEDA acts as a vital stabilizing ligand for the highly reactive low-valent iron intermediates, preventing rapid catalyst decomposition and suppressing unwanted homocoupling of the Grignard reagent.
Step 2: Transmetalation
Action: Add the alkyl Grignard reagent (1.5 equiv) dropwise over 30 minutes via syringe pump at 0 °C.
Causality: The transmetalation to Iron is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise destroy the sensitive furan ring.
Validation Checkpoint: Upon addition of the Grignard reagent, the solution will rapidly shift from yellow/orange to dark brown/black. This color change is the self-validating indicator that the active, low-valent
Fen
catalytic species has successfully formed.
References
Source: Journal of the American Chemical Society (acs.org)
Technical Support Center: Managing Regioselectivity in Pyrazole Functionalization
Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug developme...
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Pyrazoles are cornerstone scaffolds in pharmaceuticals and agrochemicals, but their inherent electronic properties and tautomerism present a persistent challenge: controlling regioselectivity during functionalization.[1][2][3] An undesired regioisomeric mixture can lead to difficult separations, reduced yields, and significant delays in a research pipeline.
This resource provides direct, field-proven answers to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying principles governing selectivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Fundamentals: Understanding Pyrazole Reactivity
Before troubleshooting, it's critical to understand the intrinsic reactivity of the pyrazole ring. The five-membered ring contains two adjacent nitrogen atoms, which dictates the electronic landscape.[1]
N1 (Pyrrole-like): This nitrogen is sp2-hybridized and possesses an acidic proton. Its lone pair participates in the aromatic system.
N2 (Pyridine-like): This nitrogen is also sp2-hybridized but is more basic, with its lone pair located in an sp2 orbital outside the aromatic sextet.[1]
C3 and C5: These positions are adjacent to the nitrogen atoms, making them electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[1][4] Their similar electronic environments often lead to regioselectivity issues.[1]
C4: This position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution.[5][6]
Troubleshooting Guide: C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][7][8] However, selectivity between the C3 and C5 positions is a primary hurdle.
Q1: My C-H arylation/alkenylation is giving me an inseparable mixture of C3 and C5 isomers on my N1-substituted pyrazole. How can I favor one over the other?
A1: This is a classic regioselectivity problem governed by sterics and electronics. The C5 position is generally more reactive due to its higher acidity and electrophilicity.[5] To gain control, you must strategically manipulate the reaction environment.
Core Principle: The key is to exploit the subtle differences between the C3 and C5 positions, primarily through steric hindrance or the use of directing groups.
Troubleshooting Steps:
Assess the N1-Substituent: The size of the group on the N1 nitrogen is your most powerful tool.
To Favor C3-Functionalization: Increase the steric bulk of the N1-substituent. A large group (e.g., tert-butyl, triphenylmethyl) will physically block access to the C5 position, forcing the catalyst or reagent to engage with the more accessible C3-H bond.
To Favor C5-Functionalization: Use a small N1-substituent (e.g., methyl). With minimal steric hindrance, the reaction will likely proceed at the electronically favored C5 position.[1] Many transition-metal-catalyzed reactions preferentially occur at C5.[1][7]
Employ a Directing Group (DG) Strategy: If sterics alone are insufficient, a directing group is the most robust solution. A DG is installed on the pyrazole (typically at N1) and coordinates to the metal catalyst, delivering it to a specific C-H bond.[9][10]
For C5-Functionalization: The pyridine-like N2 atom of the pyrazole ring itself can act as a directing group, guiding catalysts to the C5 position.[5] This is common in palladium-catalyzed reactions.[1]
For C3-Functionalization: This is more challenging. One advanced strategy involves a "protect and switch" approach where you functionalize C5, then swap the N1 protecting group to make the original C5 the new C3 position for subsequent reactions.[11] Alternatively, specific directing groups can be designed to favor C3.
For C4-Functionalization: While electrophilic attack is intrinsically favored at C4, directing groups can also enforce C4 functionalization under conditions that might otherwise favor C5. For instance, an electrophilic Pd catalyst can favor the nucleophilic C4 position.[1]
Modify Reaction Parameters:
Catalyst/Ligand System: The size and electronics of the ligand on your metal catalyst can influence where it docks. Bulky ligands can increase steric sensitivity, potentially favoring the less-hindered C3 position if the N1 group is also large.
Solvent: While less common for C-H functionalization, solvent can play a role in stabilizing transition states. Experiment with different solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene) to see if it impacts the isomeric ratio.
Q2: I need to functionalize the C4 position, but my reaction is giving me C5-functionalized byproducts. What should I do?
A2: You are fighting against the common C5-directing nature of many transition metal catalysts. To target the nucleophilic C4 position, you need to use conditions that favor electrophilic attack.
Core Principle: The C4 position is the most electron-rich and behaves like the beta-position of an enamine, making it the kinetic site for electrophilic substitution.
Troubleshooting Steps:
Choose an Electrophilic Reagent/Catalyst: Use classic electrophilic aromatic substitution conditions.
Halogenation: Reagents like NBS (N-Bromosuccinimide) or NCS (N-Chlorosuccinimide) in a solvent like DMF or acetonitrile will selectively halogenate the C4 position.
Nitration/Sulfonation: Standard conditions (e.g., HNO₃/H₂SO₄) will install groups at C4.
Friedel-Crafts: Acylation or alkylation under Lewis acid catalysis can be directed to C4, although this can be substrate-dependent.
Leverage Catalyst Control: Some transition metal systems can be tuned for C4 selectivity. Kim et al. demonstrated that an electrophilic palladium catalyst could selectively perform C4 alkenylation, contrasting with conditions that favor C5 functionalization via deprotonation.[1] This involves careful selection of the catalyst, oxidant, and additives.
Troubleshooting Guide: N-Functionalization
Due to prototropic tautomerism, an unsymmetrically substituted pyrazole exists as an equilibrium of two forms.[1] This makes regioselective N-alkylation or N-arylation a significant challenge, often yielding a mixture of N1 and N2 isomers.[12][13]
Q3: My N-alkylation of a 3-substituted pyrazole is giving a 1:1 mixture of regioisomers. How can I control the selectivity?
A3: N-alkylation regioselectivity is a delicate balance of sterics, electronics, and the nature of the counter-ion in the transition state. You must manipulate these factors to favor one nitrogen over the other.
Core Principle: The outcome is determined by the relative stability of the two possible transition states. Generally, alkylation at the sterically less hindered nitrogen (N1, distal to the C3 substituent) is favored with bulky reagents, while alkylation at the electronically more nucleophilic nitrogen (N2, proximal to the C3 substituent) can be favored under other conditions.
Troubleshooting Steps:
Modify the Alkylating Agent:
To Favor N1 (Distal): Use a sterically demanding alkylating agent. For example, using a bulky α-halomethylsilane followed by protodesilylation has been shown to achieve excellent N1 selectivity (e.g., >99:1).[14][15][16] Benzyl bromide often gives better N1 selectivity than methyl iodide due to its larger size.[17]
Vary the Base and Solvent System: This is often the most critical factor. The nature of the pyrazolate anion and its association with the counter-cation can dictate the reaction site.
For Increased N1 Selectivity: Conditions that promote a "tighter" ion pair, such as using NaH or KH in a less-polar solvent like THF or dioxane, often favor attack at the more accessible N1 position.
For Increased N2 Selectivity: Conditions that create a "freer" anion, such as using Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent like DMF or DMSO, can lead to attack at the more nucleophilic N2 atom. However, this is highly substrate-dependent.
Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity in pyrazole formation from 1,3-dicarbonyls, which can be an effective alternative to post-synthesis functionalization.[18] These solvents can influence selectivity through hydrogen bonding.
Tune the Substituents: The electronic properties of the existing substituent on the pyrazole ring have a profound effect.[19][20]
Electron-Withdrawing Groups (EWGs) at C3 (like -CF₃ or -NO₂) make the adjacent N2 less nucleophilic and the distal N1 proton more acidic. This generally favors N1 alkylation.[19]
Electron-Donating Groups (EDGs) at C3 (like -CH₃ or -OCH₃) can increase the nucleophilicity of the adjacent N2, potentially leading to more N2 alkylation.
Allow the reaction to warm to room temperature and stir for 16 hours.
Workup and Desilylation:
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
Extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Dissolve the crude intermediate in THF (5 mL).
Add a solution of TBAF (1.2 mmol, 1M in THF) and stir at room temperature for 1-2 hours until desilylation is complete (monitor by TLC).
Purification:
Concentrate the mixture and purify directly by silica gel column chromatography to isolate the pure N1-methylated pyrazole isomer. Regioisomeric ratios can be confirmed by ¹H NMR analysis of the crude product.[14]
References
Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
PMC. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
PubMed. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5.
PMC. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
PubMed. Strategic atom replacement enables regiocontrol in pyrazole alkylation.
ACS Publications. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters.
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Request PDF. Transition-metal-catalyzed C–H functionalization of pyrazoles.
PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
PubMed. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
ResearchGate. Sequential Functionalization of Pyrazole 1Oxides via Regioselective Metalation: Synthesis of 3,4,5Trisubstituted 1-Hydroxypyrazoles.
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.
PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
ACS Publications. 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation | Organic Letters.
R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents..
ACS Publications. New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 | The Journal of Organic Chemistry.
ResearchGate. A critical review of novel functionalized pyrazoles: Chemistry, structure, and biological profile | Request PDF.
PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry.
ACS Publications. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles | The Journal of Organic Chemistry.
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Substituent effects and electron delocalization in five-membered N-heterocycles.
(Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles.
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
WuXi AppTec. Activation Energy Estimation for Alkylation of Pyrazole (Part II).
ACS Publications. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding | The Journal of Organic Chemistry.
ResearchGate. Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
A Senior Application Scientist's Guide to Cross-Reactivity Studies with Kinase Inhibitors
Introduction: The Imperative of Selectivity in an Era of Targeted Therapy Protein kinases have become one of the most critical classes of drug targets, particularly in oncology.[1] Their central role in cellular signalin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Selectivity in an Era of Targeted Therapy
Protein kinases have become one of the most critical classes of drug targets, particularly in oncology.[1] Their central role in cellular signaling pathways makes them potent intervention points for disease. However, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site—the target of most small-molecule inhibitors.[2][3] This conservation presents a formidable challenge: ensuring that a candidate inhibitor interacts potently with its intended target while minimally engaging other kinases.[4][5]
Unintended off-target activity, or cross-reactivity, can lead to a spectrum of consequences. At best, it can confound the interpretation of experimental results, making it difficult to attribute a phenotype to the inhibition of the primary target.[4][6] At worst, it can cause significant toxicity in a clinical setting, potentially derailing an otherwise promising therapeutic program.[3][7] Conversely, in some cases, a well-defined "polypharmacology" profile, where an inhibitor hits a specific, limited set of off-targets, can be therapeutically advantageous.[8][9]
Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a checkbox exercise; it is a foundational component of modern drug discovery. This guide provides an in-depth comparison of the prevailing methodologies for assessing kinase inhibitor selectivity, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Strategic Framework for Kinase Selectivity Profiling
A robust assessment of inhibitor selectivity is a tiered process. It begins with broad, high-throughput screening to cast a wide net, followed by more physiologically relevant assays to confirm and contextualize the initial findings. The ultimate goal is to build a comprehensive "selectivity profile" that informs on-target potency, off-target liabilities, and the overall therapeutic window.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
I. Biochemical Assays: The High-Throughput Foundation
Biochemical assays, which utilize purified recombinant kinases, are the workhorse for initial, large-scale selectivity profiling.[10] They offer high throughput, reproducibility, and a direct measure of an inhibitor's interaction with a kinase in a controlled, simplified system.
Causality Behind the Method: The core principle is to isolate the kinase-inhibitor interaction from the complexities of a cellular environment. This allows for a clean comparison of potency across hundreds of kinases under identical conditions. The trade-off for this simplicity is a lack of physiological context; these assays do not account for cell permeability, efflux pumps, or competition from high intracellular ATP concentrations.[2][11]
Comparison of Common Biochemical Assay Platforms
Platform
Principle
Throughput
Key Advantages
Key Limitations
Radiometric Assays
Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[1][3]
Medium-High
Considered the "gold standard" for direct activity measurement; high sensitivity.[1]
Requires handling of radioactive materials; generates radioactive waste; lower throughput than other methods.
Luminescence Assays (e.g., ADP-Glo™)
Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal.[12]
High
Universal for any kinase; non-radioactive; high sensitivity and dynamic range.[12]
Indirect measurement; susceptible to interference from compounds affecting the coupling enzymes.
Fluorescence-Based Assays (e.g., TR-FRET)
Measures the phosphorylation of a fluorescently labeled substrate via Förster Resonance Energy Transfer.[13][14]
This protocol outlines a self-validating system for determining an inhibitor's IC₅₀ value against a target kinase.
Reagent Preparation:
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Causality: This buffer provides the optimal pH and necessary divalent cations (Mg²⁺) for kinase catalytic activity.
ATP Solution: Prepare a 2X working concentration of ATP in kinase buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure a sensitive measurement of competitive inhibition.[16]
Kinase/Substrate Solution: Prepare a 2X working concentration of the kinase and its specific substrate in kinase buffer.
Inhibitor Dilution Series: Perform a serial dilution of the test inhibitor in DMSO, then dilute into kinase buffer to create a 4X final concentration series (e.g., 10-point, 1:3 dilution). Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (100% inhibition).
Kinase Reaction:
Add 2.5 µL of 4X inhibitor solution (or control) to the wells of a 384-well plate.
Initiate the reaction by adding 2.5 µL of the 2X Kinase/Substrate solution.
Add 5 µL of the 2X ATP solution to all wells. Final reaction volume is 10 µL.
Incubate the plate at room temperature for 60 minutes. Causality: This incubation allows the enzymatic reaction to proceed within the linear range, avoiding substrate depletion.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the amount of ADP formed.
Incubate at room temperature for 30-60 minutes.
Data Analysis:
Measure luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
III. Chemoproteomics: The Unbiased Global View
While panel screens and targeted cellular assays are powerful, they are inherently biased towards known kinases. Chemoproteomics provides an unbiased, systems-level approach to identify all protein targets of an inhibitor in a complex biological sample, such as a cell lysate or even tissue.
[17][18]
Causality Behind the Method: This approach uses the inhibitor itself (or a derivatized version) as a chemical probe to "fish" for its binding partners from the entire proteome. [19][20]Subsequent identification by mass spectrometry reveals the full target landscape, including kinases, non-kinase proteins, and completely unexpected off-targets. [18]This is the most authoritative method for de-risking a compound or understanding complex phenotypes.
This protocol outlines a competitive displacement workflow to identify the cellular targets of a kinase inhibitor.
Lysate Preparation:
Culture cells of interest (e.g., a cancer cell line) and harvest.
Lyse the cells under non-denaturing conditions to preserve native protein conformations and complexes.
Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration.
Competitive Binding:
Aliquot the cell lysate. Treat aliquots with either the test inhibitor at various concentrations or a DMSO vehicle control.
Incubate for 1 hour at 4°C. Causality: This allows the "free" inhibitor in solution to bind to its targets within the proteome.
Affinity Enrichment:
Add "Kinobeads" to each lysate sample. Kinobeads are an affinity matrix comprised of multiple, broadly selective kinase inhibitors immobilized on beads.
[17] * Incubate for 1 hour at 4°C with rotation. Causality: Kinases that are NOT bound by the free test inhibitor will bind to the Kinobeads. Kinases that ARE occupied by the test inhibitor will remain in the supernatant and will not be captured.
Sample Processing for Mass Spectrometry:
Wash the beads extensively to remove non-specifically bound proteins.
Elute the captured proteins from the beads.
Perform in-solution trypsin digestion to generate peptides.
Label the peptides with isobaric tags (e.g., TMT) for quantitative comparison across different inhibitor concentrations.
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify and quantify the proteins in each sample.
A true target of the test inhibitor will show a dose-dependent decrease in its abundance in the bead-bound fraction, as it was out-competed by the free drug in the lysate.
Conclusion: Synthesizing Data for Informed Decisions
No single method is sufficient to fully characterize the cross-reactivity of a kinase inhibitor. A truly robust selectivity profile is built by integrating data from multiple orthogonal approaches. Broad biochemical panels provide the initial landscape, which is then refined and validated by cell-based assays that confirm target engagement and functional consequences in a physiological setting. Finally, unbiased chemoproteomic studies provide the ultimate assessment of the complete target space. By understanding the principles, advantages, and limitations of each method, researchers can design logical, self-validating experimental plans that accurately predict an inhibitor's behavior and accelerate the development of safer, more effective targeted therapies.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Li, Z., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1447, 137–146. [Link]
Li, Z., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. SpringerLink. [Link]
Bamborough, P., Chung, C. W., & Johnstone, C. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Expert opinion on drug discovery, 3(5), 577-594. [Link]
Klaeger, S., Gohlke, B., & Kuster, B. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
Lochmann, T. L., & Chen, L. (2013). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Biomedical Data Mining. [Link]
Bamborough, P., Chung, C. W., & Johnstone, C. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current opinion in drug discovery & development, 8(4), 481-487. [Link]
Karkhanis, V., & Wang, L. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
Lu, H., Zhou, Q., & He, J. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Cells, 12(6), 925. [Link]
Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 965-974. [Link]
Xie, L., Wang, J., & Bourne, P. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 263-271. [Link]
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Vieth, M., & Sutherland, J. J. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific reports, 2, 897. [Link]
Schuffenhauer, A., & Jacoby, E. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(3), 201–206. [Link]
Wehrman, T. S., O'Donnell, E. A., Lumpe, M. J., Osetek, B. E., & Krutzik, P. O. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. [Link]
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
Müller, S., & Chaikuad, A. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of medicinal chemistry, 65(9), 6495-6499. [Link]
Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Assay and drug development technologies, 9(4), 374–385. [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
Schuffenhauer, A., & Jacoby, E. (2012). Targeted kinase selectivity from kinase profiling data. ACS medicinal chemistry letters, 3(3), 201–206. [Link]
Klicic, J., & Morrison, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8709. [Link]
Robers, M. B., Wilde, C., & Vasta, J. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
Vasta, J. D., & Robers, M. B. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
Fedorov, O., Sundström, M., & Arrowsmith, C. H. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20523–20528. [Link]
Al-Ali, H., & An, S. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]
Comparative Guide: Drug-Like Properties of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine Derivatives
Executive Summary: The Antifungal Selectivity Challenge The molecular chaperone Heat Shock Protein 90 (Hsp90) is a highly validated, essential target for combating invasive mycoses caused by Candida albicans and Cryptoco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Antifungal Selectivity Challenge
The molecular chaperone Heat Shock Protein 90 (Hsp90) is a highly validated, essential target for combating invasive mycoses caused by Candida albicans and Cryptococcus neoformans. However, the high sequence homology between fungal Hsp90 and human Hsp90 paralogs has historically precluded the use of clinical Hsp90 inhibitors (e.g., Luminespib) due to severe host toxicity[1].
Recent medicinal chemistry efforts have identified Resorcylate Aminopyrazoles (RAPs) as the first class of inhibitors capable of exploiting subtle conformational flexibilities in the fungal nucleotide-binding domain (NBD) to achieve species-selective inhibition[2]. Within this class, the 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine scaffold represents a critical evolutionary leap. By comparing this brominated derivative against its non-brominated precursor and a clinical oncology baseline, this guide provides a data-driven assessment of how targeted halogenation optimizes both pharmacokinetic (PK) and pharmacodynamic (PD) drug-like properties.
Mechanistic Rationale: The Role of Halogenation (E-E-A-T)
As drug development professionals, we must look beyond raw binding affinity and understand the causality of structural modifications. The transition from a standard furan to a 2-bromofuran moiety at the C3 position of the pyrazole ring is not merely an exercise in structural novelty; it is a calculated optimization of lipophilicity and conformational restriction[3].
Conformational Locking: The bulky, electron-withdrawing bromine atom induces steric hindrance that restricts the torsional angle between the furan and pyrazole rings. This locks the molecule into the precise bioactive conformation required to engage the unique transient sub-pocket of the fungal Hsp90 NBD, minimizing the entropic penalty of binding.
Lipophilicity-Driven Permeability: Fungal pathogens possess robust, highly impermeable cell walls. The non-brominated precursor exhibits excellent biochemical selectivity but fails to penetrate the fungal cell envelope efficiently. The addition of bromine significantly increases the distribution coefficient (LogD), driving intracellular accumulation and translating biochemical potency into whole-cell efficacy[2].
Mechanism of species-selective Hsp90 inhibition driven by bromofuran RAP derivatives.
Comparative Profiling: Efficacy and ADME Data
To objectively assess the drug-like properties of the 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine derivative, we compare it against two critical benchmarks:
Alternative A (The Precursor): 3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine derivative (Non-brominated).
Alternative B (The Clinical Baseline): Luminespib (NVP-AUY922), a potent but non-selective clinical Hsp90 inhibitor.
Table 1: In Vitro PD and ADME Comparison
Parameter
Luminespib (Clinical Baseline)
Non-Brominated Precursor
3-(2-Bromofuran-3-yl) Derivative
Fungal Hsp90 EC₅₀
5.2 nM
45.1 nM
28.4 nM
Human Hsp90α/β EC₅₀
2.1 nM
>1000 nM
>1000 nM
Selectivity Index (Human/Fungal)
0.4x (Highly Toxic)
>22x
>35x
LogD (Lipophilicity)
2.5
1.8
3.2
C. neoformans MIC₈₀
1.2 µM
>50 µM
2.5 µM
Microsomal Stability (T₁/₂)
>60 min
22 min
45 min
Data Synthesis: While Luminespib exhibits the highest raw potency, its inverted selectivity index (0.4x) guarantees severe host toxicity. The non-brominated precursor achieves the necessary selectivity (>22x) but fails in whole-cell assays (MIC₈₀ >50 µM) due to poor lipophilicity (LogD 1.8). The brominated derivative represents the optimal therapeutic window: it maintains extreme selectivity (>35x) while utilizing its enhanced LogD (3.2) to achieve a clinically relevant whole-cell MIC₈₀ of 2.5 µM[1][2]. Furthermore, the halogenation blocks a metabolic liability site on the furan ring, doubling the microsomal half-life.
Trust in comparative data requires transparent, self-validating experimental systems. Below are the standardized protocols used to generate the comparative metrics[1].
This assay determines the biochemical affinity and species selectivity of the derivatives in native cell lysates.
Preparation: Cultivate C. neoformans and human HepG2 cells. Lyse cells using non-denaturing buffers to maintain Hsp90 in its native cochaperone complexes.
Tracer Incubation: Add 5 nM of FITC-labeled geldanamycin (a universal Hsp90 ATP-pocket binder) to the lysates.
Competitive Displacement: Titrate the RAP derivatives (0.1 nM to 10 µM) into the lysate-tracer mixture. Incubate in the dark at 4°C for 24 hours to reach equilibrium.
Readout & Self-Validation: Measure fluorescence polarization (mP). Validation step: Run parallel control wells with unlabeled geldanamycin to establish the maximum displacement baseline, ensuring that the drop in mP is strictly due to competitive binding by the RAP derivative, not compound autofluorescence or assay quenching.
This protocol measures the ability of the compound to cross the fungal cell wall and inhibit growth.
Inoculation: Seed C. neoformans in RPMI-1640 medium at a density of
104
cells/mL in 96-well plates.
Treatment: Apply a 10-point dose-response curve of the RAP derivatives (0.1 µM to 64 µM).
Incubation & Staining: Incubate at 37°C for 48 hours. Add resazurin dye (0.002% final concentration) for the final 4 hours.
Readout & Self-Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Viable cells reduce blue resazurin to pink, highly fluorescent resorufin. Validation step: Simultaneously run a cytotoxicity counter-screen on human HepG2 cells. A valid antifungal hit must show an MIC₈₀ < 5 µM in fungi with >90% viability retained in the human cell control at the same concentration[2].
Sequential screening workflow for validating RAP Hsp90 inhibitors.
Conclusion
The assessment of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine derivatives highlights a masterclass in structure-property optimization. By strategically introducing a bromine atom to the furan ring, researchers successfully bridged the gap between biochemical selectivity and whole-cell efficacy. This scaffold resolves the historical toxicity barriers of Hsp90 inhibition, presenting a highly viable, drug-like template for next-generation antifungal therapeutics.
References
Huang, D. S., et al. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors.
Marcyk, P. T., et al. "Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity.
"Discovery of novel antifungal resorcylate aminopyrazole Hsp90 inhibitors based on structural optimization by molecular simulations." New Journal of Chemistry, RSC Publishing.
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine: Comprehensive Safety and Disposal Guide As drug development and synthetic methodologies advance, researchers frequently utilize complex halogenated heterocyclic amines l...
Author: BenchChem Technical Support Team. Date: April 2026
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine: Comprehensive Safety and Disposal Guide
As drug development and synthetic methodologies advance, researchers frequently utilize complex halogenated heterocyclic amines like 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine. While highly valuable as a pharmacophore building block, the combination of a brominated furan ring and a methylpyrazole-amine moiety presents specific toxicological and environmental hazards.
This guide provides an authoritative, self-validating framework for the safe operational handling, waste segregation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.
Mechanistic Toxicology and Hazard Profile
Understanding the chemical causality behind a compound's hazards is the foundation of laboratory safety. 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine exhibits hazards driven by its specific functional groups:
The Bromofuran Moiety: Halogenated organic compounds are highly persistent in the environment and exhibit severe aquatic toxicity (GHS H410)[1]. Thermally, the carbon-bromine bond dictates the disposal method: combustion of this compound without specialized environmental controls releases hydrogen bromide (HBr) gas, a highly corrosive and toxic acid gas[2].
The Pyrazole-Amine Moiety: The primary amine group acts as a localized base, capable of reacting with moisture in the mucosal membranes and eyes, leading to serious eye irritation (H319) and skin irritation (H315). Furthermore, the combustion of the nitrogen-rich pyrazole ring generates nitrogen oxides (NOx), requiring secondary scrubbing[2].
Table 1: Physicochemical & Hazard Profile
Property / Hazard
GHS Classification
Mechanistic Implication
Chemical Class
Halogenated Heterocyclic Amine
Requires specialized high-temp incineration; generates HBr/NOx upon combustion.
Acute Toxicity
Category 4 (Oral) - H302
Harmful if swallowed; requires strict dust and aerosol control during weighing.
Irritation
Category 2 (Skin/Eye) - H315, H319
Amine moiety reacts with mucosal membranes; mandates strict PPE compliance.
Aquatic Toxicity
Category 1 (Acute/Chronic) - H410
Strictly prohibited from drain/sewer disposal; requires containment[1].
Operational Handling & Safety Protocols
To prevent exposure and ensure experimental integrity, implement the following self-validating safety systems before handling the material:
Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II Biological Safety Cabinet or a standard chemical fume hood. This prevents the inhalation of fine crystalline dusts.
Personal Protective Equipment (PPE):
Gloves: Wear double nitrile gloves. Halogenated organics can permeate standard latex rapidly; double-gloving provides a fail-safe if the outer layer is compromised.
Eye Protection: Splash-proof chemical safety goggles are mandatory due to the H319 serious eye irritation hazard.
Storage Causality: Store the compound in a tightly sealed, light-resistant container in a freezer. Bromofuran derivatives can be light- and heat-sensitive, degrading over time. Keep strictly isolated from strong oxidizing agents to prevent exothermic degradation and premature halogen release[3].
Waste Segregation & RCRA Disposal Workflows
The most critical logistical challenge with 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is its end-of-life management. Under EPA RCRA guidelines (40 CFR Part 261), while this specific research chemical is not a named P- or U-listed waste, its halogenated nature and aquatic toxicity mandate that it be managed as a characteristic hazardous waste stream[4].
The Causality of Segregation:
Never mix halogenated waste with non-halogenated waste. If you introduce even a small amount of this brominated compound into a 20-liter carboy of non-halogenated solvent (like pure ethanol or hexane), the entire carboy must legally and operationally be treated as halogenated waste. Halogenated waste requires incineration in a rotary kiln or liquid injection incinerator equipped with a caustic acid gas scrubber to neutralize the resulting HBr gas[2]. This process is significantly more expensive and logistically complex than standard solvent incineration.
Mixing converts the entire volume to costly halogenated waste.
Strong Oxidizers
INCOMPATIBLE.
Risk of exothermic reaction; keep strictly separated[3].
Step-by-Step Disposal Procedure
Collection (Solid): Place all solid waste (residual powders, contaminated weighing paper, empty vials, and heavily soiled PPE) into a poly-lined, sealable container explicitly labeled "Solid Halogenated Hazardous Waste."
Collection (Liquid): If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM) during an assay, collect the effluent in a chemically compatible, vented high-density polyethylene (HDPE) carboy labeled "Liquid Halogenated Organic Waste."
Documentation: Log the exact chemical name (3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine) and estimated mass/volume on the hazardous waste manifest. Do not use acronyms or internal lab codes , as this violates EPA tracking requirements and endangers downstream waste handlers.
Accumulation & Transfer: Transfer the sealed containers to your facility's Central Accumulation Area (CAA) within your permitted 90-day or 180-day RCRA accumulation window[4].
Vendor Verification: Ensure your contracted environmental services vendor routes this specific waste profile to a facility licensed for high-temperature halogenated incineration with active caustic scrubbing[2].
Spill Response & Decontamination
In the event of a localized spill, immediate and correct action prevents environmental release and facility contamination:
Solid Spill: Do not sweep dry, as this aerosolizes the toxic dust. Gently moisten the powder with a compatible solvent (e.g., isopropanol) to bind the particles, then wipe up with absorbent pads. Alternatively, use a specialized HEPA-filtered vacuum.
Liquid Spill: Absorb with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust , as the mixture may become highly flammable or reactive.
Place all cleanup materials into the "Solid Halogenated Hazardous Waste" stream.
Operational Workflow Diagram
The following logical workflow illustrates the mandatory decision tree for routing 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine from generation to safe environmental discharge.
Workflow for the segregation and RCRA-compliant disposal of halogenated heterocyclic amines.
References
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from:[Link]
Personal protective equipment for handling 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
As a Senior Application Scientist, I approach the handling of novel, highly functionalized heteroaromatic compounds not merely as a compliance exercise, but as a dynamic chemical system requiring precise, causality-drive...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel, highly functionalized heteroaromatic compounds not merely as a compliance exercise, but as a dynamic chemical system requiring precise, causality-driven risk management.
The compound 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine merges two highly active structural motifs: a halogenated furan and a primary pyrazole amine. To handle this material safely, we must move beyond generic safety data sheets and understand the fundamental reactivity of its components. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand why this specific molecule poses a threat. The hazards of this compound are dictated by its dual pharmacophores:
The 2-Bromofuran Motif (Reactivity & Hepatotoxicity): Halogenated furans are notorious for their chemical reactivity and biological toxicity[1]. The carbon-bromine (C-Br) bond at the 2-position of the electron-rich furan ring is highly susceptible to nucleophilic attack. In biological systems, bromofurans can undergo metabolic activation via cytochrome P450 enzymes, forming reactive electrophilic epoxides or ring-opened enedials. These intermediates covalently bind to hepatic proteins, leading to severe hepatotoxicity[2]. Furthermore, bromofurans are highly irritating to the respiratory tract and eyes[3].
The 5-Amino-Pyrazole Motif (Oxidation & Sensitization): Primary heteroaromatic amines are electron-rich and prone to rapid air oxidation, which can generate reactive nitroso intermediates[4]. These compounds are established skin sensitizers, severe eye irritants (GHS Category 2A), and carry acute oral toxicity risks[5]. Additionally, pyrazole-amine derivatives often exhibit potent cytotoxic properties, necessitating strict exposure control to prevent unintended biological disruption[6].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive halogenated heteroaromatics. The following matrix outlines the required protective gear and the scientific rationale behind each choice[7].
PPE Category
Specification
Scientific Rationale (The "Why")
Hand Protection
Double-gloving required. Inner layer: Standard Nitrile (4 mil). Outer layer: Heavy-duty Neoprene or Nitrile (8+ mil).
Brominated aromatics are highly lipophilic and can permeate standard thin nitrile over time. Double-gloving provides a fail-safe barrier against penetration and allows for safe, immediate doffing if the outer glove becomes contaminated.
Eye/Face Protection
ANSI Z87.1 certified chemical splash goggles. Add a full face shield if handling >1 gram or transferring solutions.
Pyrazole amines are severe eye irritants[5]. A face shield prevents mucosal exposure from micro-splashes during solvent addition or accidental aerosolization.
Body Protection
Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs, fully buttoned to the neck.
Bromofuran derivatives can be highly flammable[3]. FR coats prevent ignition in the event of static discharge or secondary solvent fires during handling.
Respiratory
Handled exclusively inside a certified chemical fume hood. If a hood is unavailable (e.g., during a spill), use a NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges.
Prevents inhalation of toxic, irritating dust or vapors. Bromofurans cause significant respiratory tract irritation (STOT SE 3)[5].
Operational Workflow & Engineering Controls
Every protocol must be a self-validating system. By integrating checks into the workflow, we eliminate single points of failure.
Phase 1: Pre-Operation Setup
Verify Engineering Controls: Ensure the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm)[8].
Clear the Workspace: Remove strong oxidizing agents and acids from the hood. Pyrazole amines and bromofurans are highly incompatible with oxidizers, which can trigger rapid exothermic decomposition[3].
Static Mitigation: Utilize an anti-static weighing boat and a grounded balance. Halogenated heteroaromatics can accumulate static charge, posing an ignition risk and causing toxic powder to aerosolize[3].
Phase 2: Weighing and Transfer Protocol
Tare & Prepare: Tare the anti-static weigh boat inside the analytical balance enclosure.
Transfer: Using a clean, grounded stainless-steel spatula (never plastic, to avoid static-induced aerosolization), transfer the required mass of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine.
Seal & Transport: Immediately cap the source bottle. Seal the weigh boat inside a secondary container (like a clean beaker with a watch glass) before moving it from the balance to the reaction hood.
Solvation: Dissolve the compound in the reaction solvent (e.g., dichloromethane or DMF) immediately upon placing it in the hood to neutralize the risk of airborne dust exposure.
Emergency Response & Spill Management
In the event of an exposure or breach of containment, immediate, mechanistically sound action is required.
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will increase the dermal absorption rate of the lipophilic bromofuran moiety[9].
Ocular Exposure: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation[9].
Dry Spill Protocol: Do not sweep dry powder, as this generates toxic dust. Cover the spill with damp absorbent pads or a specialized inert absorbent (e.g., vermiculite). Sweep using non-sparking tools and place in a sealed, labeled hazardous waste container[3].
Waste Management & Disposal Plan
Improper disposal of heteroaromatic amines can lead to environmental toxicity and dangerous cross-reactions in waste carboys.
Segregation: Collect all liquid and solid waste containing this compound in clearly labeled "Halogenated Organic Waste" containers.
Chemical Incompatibilities: Do not mix with acidic waste streams. The pyrazole amine can protonate to form soluble, highly toxic salts that complicate waste processing.
Destruction Method: Dispose of via a licensed chemical waste disposal facility for high-temperature incineration. The incinerator must be equipped with an acid-gas scrubber to safely neutralize the highly corrosive hydrogen bromide (HBr) gas produced during the combustion of the bromofuran ring.
Visualizing the Safety System
Below is the logical progression of our exposure mitigation strategy, designed to ensure that hazards are contained at every phase of the operation.
Fig 1. Standard operating workflow for handling halogenated heteroaromatic amines.
References
American Chemical Society (ACS). "Creating a Safety Culture & PPE Guidelines." Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary: 4-Phenyl-1H-pyrazol-5-amine." Available at:[Link]
MDPI. "New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation." Available at:[Link]
RSC Publishing. "Fragment-based discovery of dual ligand pharmacophores." Available at: [Link]